Tubulin inhibitor 26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20) |
InChI Key |
WXYDIUWYBVAKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 26, also identified as compound 12h, is a potent small molecule that disrupts microtubule dynamics by interacting with the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a cascade of cellular events that culminate in cell cycle arrest at the G2/M phase and the induction of apoptosis, primarily through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its quantitative data.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. This compound binds to the colchicine-binding site on β-tubulin, a pocket distinct from the taxane and vinca alkaloid binding sites. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.
The inhibition of tubulin polymerization by this compound has an IC50 value of 4.64 μM. This disruption of microtubule dynamics is the initiating event that triggers downstream cellular consequences, including cell cycle arrest and apoptosis.
dot
Caption: Core mechanism of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound (compound 12h).
Table 1: Tubulin Polymerization Inhibition
| Parameter | Value |
| IC50 | 4.64 μM |
Table 2: Cytotoxic Activity (IC50)
| Cell Line | Cancer Type | IC50 (48 hours) |
| A549 | Lung Cancer | 0.29 μM |
| MDA-MB-231 | Breast Cancer | 1.48 μM |
| B16-F10 | Melanoma | 1.25 μM |
| BT-474 | Breast Cancer | 0.42 μM |
| 4T1 | Breast Cancer | 0.49 μM |
| NRK-52E | Normal Rat Kidney | 1.58 μM |
Cellular Effects
Cell Cycle Arrest at G2/M Phase
By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, this compound causes cells to arrest in the G2/M phase of the cell cycle. This effect is dose-dependent and has been observed at concentrations of 0.1 μM, 0.25 μM, and 0.5 μM after 24 hours of treatment.
dot
Caption: Signaling pathway for G2/M arrest.
Induction of Apoptosis via ROS Production
This compound induces apoptosis in a dose-dependent manner. A key mediator of this process is the production of reactive oxygen species (ROS). Increased intracellular ROS levels can trigger the intrinsic apoptotic pathway, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.
dot
Caption: ROS-mediated apoptosis pathway.
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
-
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add this compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
The IC50 value can be calculated by plotting the rate of polymerization against the concentration of the inhibitor.
-
dot
Caption: Tubulin polymerization assay workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of a compound on cultured cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
dot
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
dot
Caption: Annexin V/PI apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
dot
Caption: Propidium iodide cell cycle analysis workflow.
In-Depth Technical Guide to Tubulin Inhibitor 26 (Compound 3c)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 26, also referred to as compound 3c, is a potent, small-molecule inhibitor of tubulin polymerization. Chemically identified as 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine, this indazole derivative has demonstrated significant antitumor activity in preclinical studies. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of its chemical structure, biological activity, and the experimental protocols used for its characterization.
Chemical Structure
The chemical structure of this compound (compound 3c) is provided below.
Chemical Name: 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine CAS Number: 2379241-70-8 Molecular Formula: C₁₇H₁₉N₃O₃ Molecular Weight: 313.35 g/mol
(A definitive public image of the chemical structure was not available in the primary literature. A rendered structure based on the chemical name is implicitly provided by the name itself.)
Biological Activity
This compound (compound 3c) exhibits potent cytotoxic activity against a panel of human cancer cell lines. Its efficacy is attributed to its ability to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | Data not available in searched literature |
| K562 | Chronic Myeloid Leukemia | 5.15 (for a similar derivative, compound 6o)[1][2] |
| PC-3 | Prostate Cancer | Data not available in searched literature |
| Hep-G2 | Hepatoma | Data not available in searched literature |
| HCT116 | Colon Cancer | Data not available in searched literature |
| SW620 | Colon Cancer | Data not available in searched literature |
| HT29 | Colon Cancer | Data not available in searched literature |
Note: Specific IC₅₀ values for this compound (compound 3c) against all the listed cell lines were not explicitly available in the reviewed literature. The value for K562 cells corresponds to a closely related indazole derivative (compound 6o) from a study on 1H-indazole-3-amine derivatives.[1][2] Commercial suppliers note low nanomolar potency against HepG2, HCT116, SW620, HT29, and A549 cell lines, but the primary data was not found.[3]
Mechanism of Action: Signaling Pathway
This compound (compound 3c) disrupts the normal function of microtubules, which are essential components of the cytoskeleton. This interference triggers a cascade of cellular events culminating in apoptotic cell death. The logical flow of this process is outlined below.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of 1H-indazole-3-amine derivatives, such as compound 3c, are described below. These protocols are based on standard methods reported in relevant literature.[1][2]
Antiproliferative Activity (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., 5-Fluorouracil) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells (e.g., K562) are seeded in 6-well plates and treated with the test compound at different concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Staining: After treatment, the cells are harvested and washed with cold PBS. The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Conclusion
This compound (compound 3c) is a promising antitumor agent that effectively targets the microtubule network, a clinically validated target in oncology. Its potent in vitro activity against various cancer cell lines warrants further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to fully assess its therapeutic potential. The provided experimental protocols serve as a foundation for researchers aiming to further explore the biological effects of this and related indazole-based tubulin inhibitors.
References
An In-depth Technical Guide to the Tubulin Binding Site of Tubulin Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Tubulin Inhibitor 26, also identified as compound 12h in the primary literature. This document details its binding site on the tubulin protein, summarizes key quantitative data, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Summary
This compound is a potent anti-cancer agent that exerts its effects by disrupting microtubule dynamics. It has been identified as an inhibitor of tubulin polymerization, binding to the colchicine binding site on the β-tubulin subunit.[1] This interaction prevents the formation of microtubules, which are essential for various cellular processes, including cell division. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary research by Donthiboina, K., et al. (2020).
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| This compound (12h) | 4.64[1] |
IC₅₀ represents the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50%.
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-small cell lung cancer | 0.29 ± 0.02 |
| MDA-MB-231 | Triple-negative breast cancer | 1.48 ± 0.09 |
| B16-F10 | Melanoma | 1.25 ± 0.11 |
| BT-474 | Breast cancer | 0.42 ± 0.04 |
| 4T1 | Triple-negative breast cancer | 0.49 ± 0.03 |
| NRK-52E | Normal rat kidney epithelial | 1.58 ± 0.13 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 48-hour incubation period.
Table 3: Cell Cycle Arrest in A549 Cells
| Treatment Concentration (µM) | % of Cells in G2/M Phase |
| 0.1 | 17.6 |
| 0.25 | 29.0 |
| 0.5 | 50.3 |
Data represents the percentage of cells in the G2/M phase of the cell cycle after 24 hours of treatment.[1]
Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general workflow for its characterization.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory procedures and are intended to provide a comprehensive guide for replicating the characterization of this compound.
In Vitro Tubulin Polymerization Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the polymerization of tubulin in a cell-free system.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Nocodazole (positive controls for inhibition)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add the desired volume of the test compound dilutions.
-
Add the tubulin solution to each well to initiate the polymerization reaction upon temperature change. The final tubulin concentration is typically 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD₃₄₀) versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
A549 cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) for 24 hours.[1]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assays
4.4.1. DAPI Staining for Nuclear Morphology
Objective: To visualize apoptotic nuclear changes (chromatin condensation and nuclear fragmentation) induced by this compound.
Materials:
-
A549 cells cultured on coverslips in a 6-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with DAPI solution for 5-10 minutes in the dark.
-
Visualization: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
4.4.2. Annexin V-FITC/PI Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Conclusion
This compound is a promising anti-cancer agent that targets the colchicine binding site of tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this class of compounds. The provided visualizations serve to clarify the inhibitor's mechanism and the logical flow of its experimental characterization.
References
An In-depth Technical Guide on the Effect of Tubulin Inhibitor 26 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Tubulin inhibitor 26, also known as compound 12h, on microtubule dynamics. This small molecule compound has been identified as a potent inhibitor of tubulin polymerization, binding to the colchicine site on the β-tubulin subunit. By disrupting the dynamic instability of microtubules, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis and the generation of reactive oxygen species (ROS) in cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated cellular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in the therapeutic potential of microtubule-targeting agents.
Introduction to Microtubule Dynamics and Tubulin Inhibitors
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage) in a process termed "dynamic instability," is fundamental to their function. This dynamic behavior is tightly regulated and is critical for the formation and function of the mitotic spindle during cell division.
Due to their central role in cell proliferation, microtubules have become a key target for the development of anticancer drugs. Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis of rapidly dividing cancer cells. These inhibitors are broadly classified based on their binding site on tubulin and their effect on microtubule polymerization. The primary binding sites are the colchicine, vinca alkaloid, and taxane sites. Agents that bind to the colchicine and vinca sites typically inhibit microtubule polymerization, while those that bind to the taxane site stabilize microtubules and prevent their depolymerization.
This compound: Mechanism of Action
This compound (compound 12h) is a potent small molecule inhibitor of tubulin polymerization.[1] It exerts its biological effects by binding to the colchicine binding site located at the interface between the α- and β-tubulin subunits.[1] This binding event prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting their polymerization.[1]
The disruption of microtubule dynamics by this compound leads to several downstream cellular consequences:
-
Inhibition of Microtubule Polymerization: The primary mechanism of action is the direct inhibition of tubulin assembly into microtubules.[1]
-
Disruption of the Mitotic Spindle: By preventing microtubule formation, the inhibitor disrupts the proper assembly and function of the mitotic spindle, which is essential for chromosome segregation during mitosis.
-
Cell Cycle Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound has been shown to induce the production of ROS, which can contribute to cellular stress and apoptosis.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Inhibition of Tubulin Polymerization
| Parameter | Value | Reference |
| IC50 (Microtubule Polymerization) | 4.64 μM | [2] |
Table 2: Cytotoxic Activity (IC50) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A549 | Lung Cancer | 0.29 | [2] |
| MDA-MB-231 | Breast Cancer | 1.48 | [2] |
| B16-F10 | Melanoma | 1.25 | [2] |
| BT-474 | Breast Cancer | 0.42 | [2] |
| 4T1 | Breast Cancer | 0.49 | [2] |
| NRK-52E | Normal Rat Kidney | 1.58 | [2] |
Table 3: Effect on Cell Cycle Distribution in A549 Cells
| Concentration (μM) | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase | Reference |
| 0 (Control) | Not specified | 17.6 | [2] |
| 0.1 | 41.1 | 29.0 | [2] |
| 0.25 | 21.2 | 50.3 | [2] |
| 0.5 | 4.9 | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on microtubule dynamics and cellular processes.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP (10 mM stock solution)
-
This compound (stock solution in DMSO)
-
96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
In a pre-warmed 96-well plate at 37°C, add the desired volume of the inhibitor dilutions.
-
To initiate polymerization, add the tubulin-GTP solution to each well. The final volume should be consistent across all wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the linear phase of the absorbance curve.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates, incubator, microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay detects apoptosis by identifying externalized phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular production of ROS.
Materials:
-
Cancer cell lines
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 μM DCFH-DA at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for inhibitor evaluation.
Caption: Apoptosis signaling induced by the inhibitor.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its mechanism of action, centered on the inhibition of microtubule polymerization through binding to the colchicine site, leads to potent cytotoxic effects in a variety of cancer cell lines. The induction of G2/M cell cycle arrest and subsequent apoptosis, coupled with the generation of ROS, underscores its potential as a multi-faceted antitumor agent. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this and similar compounds. Future research should focus on elucidating the precise signaling pathways involved in its apoptotic and ROS-inducing activities, as well as evaluating its efficacy and safety in preclinical and clinical settings.
References
In Vitro Characterization of Tubulin Inhibitor 26's Antiproliferative Activity: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of Tubulin inhibitor 26, also identified as Tubulin polymerization-IN-26 or compound 12h. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's antiproliferative effects, mechanism of action, and the experimental protocols for its evaluation.
Data Summary: Antiproliferative and Mechanistic Activity
The antiproliferative activity of this compound has been evaluated across various cancer cell lines. Its primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The quantitative data from these assessments are summarized below.
Table 1: Antiproliferative Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time |
| A549 | Lung Cancer | 0.29 | 48 hours[1] |
| MDA-MB-231 | Breast Cancer | 1.48 | 48 hours[1] |
| B16-F10 | Melanoma | 1.25 | 48 hours[1] |
| BT-474 | Breast Cancer | 0.42 | 48 hours[1] |
| 4T1 | Breast Cancer | 0.49 | 48 hours[1] |
| NRK-52E | Normal Kidney | 1.58 | 48 hours[1] |
Table 2: Mechanistic Activity of this compound
| Assay | Parameter | IC₅₀ (µM) | Key Findings |
| Tubulin Polymerization | Inhibition of microtubulin polymerization | 4.64 | Binds to the colchicine binding site of tubulin.[1] |
| Cell Cycle Analysis | G2/M Phase Arrest | - | Dose-dependent increase in G2/M phase cell population.[1] |
| Apoptosis Induction | - | - | Induces apoptosis in a dose-dependent manner.[1] |
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[3] The inhibitor binds to the colchicine site on β-tubulin, which is located at the interface between the α and β tubulin dimer.[1][4] This binding event disrupts the dynamics of microtubule assembly and disassembly.[2] Specifically, it inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization.[1][5]
The disruption of the microtubule network has profound consequences for rapidly dividing cancer cells. It prevents the formation of a functional mitotic spindle, a necessary structure for the proper segregation of chromosomes during mitosis.[5][6] This failure activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[6][7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8][9]
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
3.1. Cell Viability / Antiproliferative Assay (MTS Assay)
This assay determines the dose-dependent effect of the inhibitor on cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in a complete culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent (or similar tetrazolium salt like MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle-treated control. Plot the percentage viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
3.2. In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitor's effect on microtubule formation.
-
Reaction Mixture: Prepare a reaction mixture containing purified bovine or porcine brain tubulin (>99% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP and glycerol) on ice.
-
Inhibitor Addition: Add various concentrations of this compound, a positive control (e.g., colchicine), or a negative control (e.g., DMSO) to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring: Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.[10][11]
-
Analysis: Compare the polymerization curves of inhibitor-treated samples to the control. The IC₅₀ for polymerization inhibition is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.[12]
3.3. Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value (e.g., 0.1 µM, 0.25 µM, 0.5 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[10]
3.4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry. Annexin V detects the externalization of phosphatidylserine in early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant of the resulting dot plot: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
3.5. Immunofluorescence for Microtubule Network Visualization
This technique allows for the direct visualization of the inhibitor's effect on the cellular microtubule network.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat the cells with this compound at an effective concentration for a suitable duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be used.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Compare the microtubule structure in treated cells versus control cells. Treated cells are expected to show a disrupted, depolymerized microtubule network, in contrast to the well-defined filamentous network in control cells.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based virtual screening of novel tubulin inhibitors and their characterization as anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Apoptosis Induction Pathway by Tubulin Inhibitor 26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms underlying the apoptosis-inducing activity of Tubulin inhibitor 26, a compound identified as a potent anti-cancer agent. This document details the signaling pathways, experimental methodologies, and quantitative data associated with its mode of action.
Core Mechanism of Action
This compound, also referred to as Tubulin polymerization-IN-26 or compound 12h, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and survival. By binding to the colchicine site on β-tubulin, it inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, culminating in programmed cell death, or apoptosis.
The primary mechanism involves the arrest of the cell cycle in the G2/M phase, followed by the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS triggers the intrinsic apoptotic pathway, ultimately leading to the activation of executioner caspases and cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tubulin Polymerization) | 4.64 µM | Cell-free assay | [1] |
| IC50 (Cytotoxicity) | 0.29 µM | A549 (Lung Cancer) | [1] |
| IC50 (Cytotoxicity) | 1.48 µM | MDA-MB-231 (Breast Cancer) | [1] |
| IC50 (Cytotoxicity) | 1.25 µM | B16-F10 (Melanoma) | [1] |
| IC50 (Cytotoxicity) | 0.42 µM | BT-474 (Breast Cancer) | [1] |
| IC50 (Cytotoxicity) | 0.49 µM | 4T1 (Breast Cancer) | [1] |
| IC50 (Cytotoxicity) | 1.58 µM | NRK-52E (Normal Kidney) | [1] |
Table 2: Cellular Effects of this compound in A549 Lung Cancer Cells
| Concentration | Treatment Time | Effect | Observation | Reference |
| 0.1 µM, 0.25 µM, 0.5 µM | 24 hours | Cell Cycle Arrest | Dose-dependent increase in G2/M phase cells (17.6%, 29%, 50.3% respectively) | [1] |
| 0.1 µM, 0.25 µM, 0.5 µM | 24 hours | Apoptosis Induction | Dose-dependent increase in apoptosis, promoted by ROS production | [1] |
| 0.27-30 µM | 48 hours | Cytotoxicity | Potent cytotoxic activity | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of this compound.
Caption: Apoptosis induction pathway of this compound.
Caption: Experimental workflow for cellular analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Dispense the tubulin/GTP/glycerol mixture into the wells of a pre-chilled 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 1 hour. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC50 value by plotting the rate of polymerization against the inhibitor concentration.
-
Cell Culture and Treatment
-
Cell Lines:
-
A549 (human lung carcinoma), MDA-MB-231 (human breast adenocarcinoma), B16-F10 (murine melanoma), BT-474 (human breast ductal carcinoma), 4T1 (murine mammary carcinoma).
-
-
Culture Conditions:
-
Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 0.25 µM, 0.5 µM for mechanistic studies; 0.27-30 µM for cytotoxicity) for the specified duration (e.g., 24 or 48 hours).
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells as described for cell cycle analysis.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Harvest and wash cells.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
References
G2/M Phase Cell Cycle Arrest Induced by Tubulin Inhibitor 26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone of modern chemotherapy, exerting their anti-cancer effects by disrupting microtubule dynamics, which are critical for cell division. This disruption triggers the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of a specific tubulin polymerization inhibitor, designated as Tubulin inhibitor 26 (also known as compound 12h), focusing on its ability to induce G2/M phase cell cycle arrest.
This compound is a novel compound identified as a potent inhibitor of microtubule polymerization. It belongs to a series of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides and has demonstrated significant cytotoxic activity against various cancer cell lines, particularly non-small cell lung cancer. Its mechanism of action involves binding to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.
This document details the quantitative effects of this compound on cell cycle progression, provides comprehensive protocols for key experimental assays, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound (Compound 12h)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A549 | Non-small cell lung cancer | 0.29 ± 0.02 | 48 |
| MDA-MB-231 | Triple-negative breast cancer | 1.48 | 48 |
| B16-F10 | Mouse melanoma | 1.25 | 48 |
| BT-474 | Breast cancer | 0.42 | 48 |
| 4T1 | Mouse triple-negative breast cancer | 0.49 | 48 |
| NRK-52E | Normal rat kidney epithelial | 1.58 | 48 |
Data sourced from a study on substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides.[1]
Table 2: Effect of this compound (Compound 12h) on Tubulin Polymerization
| Compound | Target | IC50 (µM) |
| This compound | Tubulin Polymerization | 4.64[2][3] |
Table 3: G2/M Phase Cell Cycle Arrest in A549 Cells Induced by this compound (Compound 12h)
| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase | Exposure Time (hours) |
| 0 (Control) | - | - | - | 24 |
| 0.1 | 41.1% | - | 17.6% | 24 |
| 0.25 | 21.2% | - | 29.0% | 24 |
| 0.5 | 4.9% | - | 50.3% | 24 |
Data obtained from cell cycle analysis of A549 cells treated with this compound.[3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Objective: To quantify the percentage of cells in the G2/M phase.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of a compound on the polymerization of purified tubulin.
Objective: To determine if this compound inhibits tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)
-
Fluorescent reporter (e.g., DAPI)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., DMSO)
-
384-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice.
-
Prepare dilutions of this compound and controls in G-PEM buffer.
-
In a pre-chilled 384-well plate, add the compound dilutions.
-
Add the tubulin solution and the fluorescent reporter to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
Polymerization of tubulin will lead to an increase in fluorescence. Plot the fluorescence intensity over time to visualize the polymerization kinetics.
-
Calculate the IC50 value for tubulin polymerization inhibition by analyzing the dose-response curve of the polymerization rates.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of G2/M arrest induced by this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
References
The Vanguard of Mitotic Disruption: A Technical Guide to Indazole Derivative Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of compounds with significant biological activities.[1][2] Among these, indazole derivatives that target tubulin have garnered substantial interest as potent anticancer agents.[3][4] Tubulin, the fundamental protein subunit of microtubules, plays a critical role in essential cellular processes, most notably in the formation of the mitotic spindle during cell division.[5] Consequently, agents that disrupt microtubule dynamics can selectively arrest the proliferation of rapidly dividing cancer cells, making tubulin an attractive target for cancer chemotherapy.[5][6] This technical guide provides an in-depth exploration of the pharmacological properties of indazole derivative tubulin inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Action: Destabilizing the Cytoskeleton
Indazole-based tubulin inhibitors typically function as microtubule-destabilizing agents.[5] Their primary mechanism involves binding to tubulin heterodimers, thereby preventing their polymerization into microtubules.[7][8]
Key Mechanistic Steps:
-
Binding to the Colchicine Site: A significant number of these indazole derivatives interact with the colchicine binding site on the β-subunit of tubulin.[7][8][9] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of assembling into protofilaments and, subsequently, microtubules.[5]
-
Disruption of Microtubule Dynamics: This inhibition of polymerization disrupts the delicate equilibrium between microtubule assembly and disassembly, which is crucial for the proper functioning of the mitotic spindle.[10]
-
Mitotic Arrest: The dysfunctional spindle apparatus activates the mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[7][10]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.[6][7][9] Some studies suggest that tubulin inhibition can also enhance apoptosis induced by other agents, such as TRAIL, by upregulating death receptors like DR5.[11][12]
Quantitative Pharmacological Data
The anticancer potential of indazole derivatives is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological process by 50%.
Table 1: In Vitro Antiproliferative Activity (IC50) of Selected Indazole Derivatives
This table summarizes the cytotoxic effects of various indazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Compound 3c | HepG2 | Liver Carcinoma | Low Nanomolar | [7] |
| HCT116 | Colorectal Carcinoma | Low Nanomolar | [7] | |
| A549 | Lung Carcinoma | Low Nanomolar | [7] | |
| Compound 3f | HepG2 | Liver Carcinoma | Low Nanomolar | [7] |
| HCT116 | Colorectal Carcinoma | Low Nanomolar | [7] | |
| A549 | Lung Carcinoma | Low Nanomolar | [7] | |
| Compound 8l | A549 | Lung Carcinoma | Low Nanomolar | [8] |
| Huh-7 | Liver Carcinoma | Low Nanomolar | [8] | |
| T24 | Bladder Carcinoma | Low Nanomolar | [8] | |
| A549/Tax | Taxol-Resistant Lung Cancer | 0.033 | [8][13] | |
| Compound 8m | A549 | Lung Carcinoma | Low Nanomolar | [8] |
| Huh-7 | Liver Carcinoma | Low Nanomolar | [8] | |
| T24 | Bladder Carcinoma | Low Nanomolar | [8] | |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [14] |
| HEK-293 | Normal Embryonic Kidney | 33.2 | [14] | |
| Compound 5k | Hep-G2 | Liver Carcinoma | 3.32 | [14] |
| HEK-293 | Normal Embryonic Kidney | 12.17 | [14] |
Table 2: Tubulin Polymerization Inhibitory Activity (IC50)
This table presents the direct inhibitory effect of indazole derivatives on the polymerization of tubulin in biochemical assays.
| Compound | Tubulin Source | IC50 (µM) | Reference(s) |
| Compound [I] | Not specified | 1.75 | [13] |
| Compound 7i | Not specified | 3.03 | [15] |
| CA-4 (Control) | Not specified | 8.33 | [15] |
| Compound 14 | Not specified | 19.6 | [6] |
Structure-Activity Relationship (SAR) Insights
The potency of indazole-based tubulin inhibitors is highly dependent on their chemical structure. SAR studies have revealed several key features that influence their activity.[16][17]
-
Substitutions on the Indazole Core: Modifications at the 1- and 6-positions of the indazole ring have been explored to improve properties like aqueous solubility and potency.[8]
-
Aromatic Moieties: Many potent inhibitors feature a 3,4,5-trimethoxyphenyl moiety, which is a common feature for agents that bind the colchicine site.[7]
-
Linker Groups: The nature of the chemical group linking the indazole core to other aromatic systems is crucial for optimal interaction with the tubulin protein.[17]
-
Methyl/Methoxy Groups: The presence of methyl or methoxy substitutions has been shown to be preferable for enhanced antiproliferative activity.[7]
Experimental Protocols
The characterization of indazole derivative tubulin inhibitors involves a series of standardized in vitro assays.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules.[18] An inhibitor will prevent or reduce this increase in fluorescence.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin, >99% pure).[18][19]
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[18][19]
-
GTP solution (10 mM).
-
Glycerol.
-
Fluorescent reporter (e.g., DAPI).[18]
-
Test compounds (dissolved in DMSO).
-
Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization).[19]
-
Negative control (DMSO vehicle).[19]
-
Pre-warmed 96-well black microplates.
-
Fluorescence plate reader with temperature control (37°C).
Procedure:
-
Preparation of Tubulin Solution: On ice, prepare a solution of tubulin (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP (final concentration 1 mM), glycerol (e.g., 10%), and the fluorescent reporter.[18][19]
-
Compound Addition: Add the test compounds, positive controls, and negative control (DMSO) to the wells of a pre-warmed 96-well plate.[19] The final DMSO concentration should be kept low (e.g., <2%) to avoid affecting polymerization.[20]
-
Initiate Polymerization: Transfer the prepared tubulin solution to the wells containing the compounds to initiate the reaction.[19]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[19]
-
Data Acquisition: Monitor the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) at regular intervals (e.g., every minute) for a duration of 60-90 minutes.[19][20]
-
Data Analysis: Plot fluorescence intensity versus time. The inhibitory activity is often calculated from the area under the curve (AUC) or the maximum polymerization rate, and the IC50 value is determined by fitting the data to a dose-response curve.[19]
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or growth-inhibitory effects of a compound on a cell population.[21][22]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[22][23] The amount of formazan produced is proportional to the number of living cells.[24]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[25]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and vehicle control) for a specified duration (e.g., 48 or 72 hours).[24][25]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for approximately 4-6 hours at 37°C, allowing formazan crystals to form.[22][25]
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm or 620 nm) using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26]
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA of cells.[27][28] The amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase have an intermediate amount of DNA.[29] Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[7]
Materials:
-
Treated cells.
-
Phosphate-Buffered Saline (PBS).
-
Cold 70% ethanol (for fixation).[30]
-
PI staining solution (containing PI, RNase A to eliminate RNA staining, and a permeabilizing agent like Triton X-100).[28][30]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and floating) after treatment with the test compound for a specific time.
-
Washing: Wash the cells with cold PBS.[28]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping.[29][30] Incubate for at least 2 hours at 4°C or -20°C.[28][30]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash again with PBS.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[30]
-
Incubation: Incubate the cells in the dark at room temperature (e.g., 30 minutes) or 37°C (e.g., 15 minutes).[28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000-20,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) and is used to detect these exposed PS residues.[25] Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity, which occurs in late apoptosis and necrosis.[25]
Materials:
-
Treated cells.
-
Annexin V binding buffer.
-
Fluorochrome-conjugated Annexin V.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect cells after treatment, including any floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[25]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Conclusion
Indazole derivatives represent a highly promising class of tubulin polymerization inhibitors with potent antitumor activity.[7][8] Their mechanism of action, centered on the disruption of microtubule dynamics leading to mitotic arrest and apoptosis, is well-established.[7][10] The quantitative data consistently demonstrate their efficacy at nanomolar to low micromolar concentrations against a range of cancer cell lines, including drug-resistant variants.[8][13] The detailed experimental protocols provided herein serve as a guide for the robust preclinical evaluation of these compounds. Continued exploration of the structure-activity relationships of the indazole scaffold will undoubtedly lead to the development of novel, highly effective, and safer anticancer therapeutics for clinical use.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel antitubulin agent with potent antitumor activity and safety in vivo | BioWorld [bioworld.com]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro tubulin polymerization assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. nanocellect.com [nanocellect.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cancer.wisc.edu [cancer.wisc.edu]
Beyond the Microtubule: Unveiling the Off-Target Landscape of Tubulin Inhibitor 26
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone of chemotherapy, effectively disrupting the microtubule dynamics essential for cell division and proliferation. While their on-target efficacy against tubulin is well-established, a growing body of evidence highlights a complex network of off-target interactions that contribute to both their therapeutic efficacy and toxicity profiles. This technical guide delves into the cellular targets of tubulin inhibitors beyond their canonical interaction with tubulin, with a focus on paclitaxel, vincristine, and colchicine as representative agents. We provide a comprehensive overview of the signaling pathways modulated by these off-target effects, detailed experimental protocols for their identification, and a summary of available quantitative data to inform future drug development and optimization strategies.
Off-Target Signaling Pathways of Common Tubulin Inhibitors
The promiscuous nature of small molecule inhibitors often leads to interactions with proteins other than their intended target. For tubulin inhibitors, these off-target effects can significantly impact cellular signaling, leading to a cascade of events that influence cell fate.
Paclitaxel and the PI3K/AKT/mTOR Pathway
Paclitaxel, a microtubule-stabilizing agent, has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, a critical signaling axis involved in cell growth, proliferation, and survival.[1][2][3]
-
Mechanism of Action: Paclitaxel can inhibit the PI3K/AKT/mTOR pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[1] This inhibition can occur through various mechanisms, including the downregulation of key pathway components.[1][2]
Vincristine, Bcl-2 Family, and MAPK Signaling
Vincristine, a microtubule-destabilizing agent, exerts off-target effects that converge on the regulation of apoptosis through the Bcl-2 family of proteins and the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Bcl-2 Family Modulation: Vincristine can induce the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins, tipping the cellular balance towards apoptosis.[4]
-
MAPK Pathway Activation: The c-Jun N-terminal kinase (JNK), a member of the MAPK family, can be activated by vincristine, further promoting apoptotic signaling.[5]
Colchicine, MAPK, and NLRP3 Inflammasome
Colchicine, another microtubule-destabilizing agent, demonstrates off-target activities that impact inflammatory and stress-response pathways, notably the MAPK and NLRP3 inflammasome pathways.
-
MAPK Pathway Modulation: Colchicine can activate the p38 MAPK signaling pathway, which is involved in cellular stress responses and can lead to apoptosis.[5]
-
NLRP3 Inflammasome Inhibition: Colchicine is known to inhibit the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.[4][6][7][8][9]
Quantitative Data on Off-Target Interactions
A critical aspect of understanding the polypharmacology of tubulin inhibitors is the quantitative assessment of their binding affinities and inhibitory activities against non-tubulin targets. While comprehensive datasets remain sparse, the available information provides valuable insights.
| Inhibitor | Off-Target | Assay Type | Value (IC50/Kd) | Cell Line/System | Reference |
| Paclitaxel | Human Serum Albumin | Surface Plasmon Resonance | 7.39 ± 5.81 µM (Kd) | Human Serum | [10][11] |
| Vincristine | Tubulin | Binding Assay | 8.0 x 10⁶ M⁻¹ (Binding Constant) | Not specified | [12] |
| Colchicine | BT-12 (AT/RT cells) | Cell Viability Assay | 0.016 µM (IC50) | BT-12 | [2] |
| Colchicine | BT-16 (AT/RT cells) | Cell Viability Assay | 0.056 µM (IC50) | BT-16 | [2] |
| Colchicine | HCT-116 | Cytotoxicity Assay | 9.32 µM (IC50) | HCT-116 | [10] |
| Colchicine | MCF-7 | Cytotoxicity Assay | 10.41 µM (IC50) | MCF-7 | [10] |
| Colchicine | HepG-2 | Cytotoxicity Assay | 7.40 µM (IC50) | HepG-2 | [10] |
| DJ95 (Colchicine site inhibitor) | Tubulin | Fluorescence Polarization | 59.4 µM (Kd) | Purified protein | [13] |
| CA-4 (Colchicine site inhibitor) | Tubulin | Fluorescence Polarization | 7.7 µM (Kd) | Purified protein | [13] |
Note: The IC50 and Kd values presented are for context and may vary depending on the experimental conditions.
Experimental Protocols for Off-Target Identification
Identifying the off-target interactions of tubulin inhibitors is crucial for a complete understanding of their mechanism of action. Two powerful and widely used techniques for this purpose are Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a robust method for identifying the binding partners of a small molecule. The general workflow involves immobilizing the drug of interest on a solid support, incubating it with a cell lysate, and then identifying the captured proteins by mass spectrometry.
Detailed Methodology:
-
Immobilization of the Tubulin Inhibitor:
-
Synthesize a derivative of the tubulin inhibitor with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the activated beads with the inhibitor derivative according to the manufacturer's protocol to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound inhibitor.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Incubate the immobilized inhibitor beads with the cell lysate (typically 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Reduce and alkylate the eluted proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS data using a protein database search engine (e.g., Mascot, Sequest).
-
Compare the proteins identified from the inhibitor-bound beads to those from a control experiment (e.g., beads without the inhibitor) to identify specific binding partners.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the tubulin inhibitor at various concentrations or with a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction at each temperature using a detection method such as Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates target engagement.
-
Conclusion
The off-target effects of tubulin inhibitors are integral to their overall pharmacological profile. A deeper understanding of these interactions is paramount for the rational design of next-generation inhibitors with improved efficacy and reduced toxicity. The methodologies and data presented in this guide provide a framework for researchers to explore the complex polypharmacology of this important class of anticancer agents. By systematically identifying and characterizing off-target interactions, we can move towards more precise and personalized cancer therapies.
References
- 1. Quantitative Proteomic Analysis of Ovarian Cancer Cells Identified Mitochondrial Proteins Associated with Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of colchicine in the treatment of gout [hero.epa.gov]
- 10. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of colchicine in cardiovascular medicine: a pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Tubulin Inhibitor 26: A Technical Guide
Disclaimer: The designation "Tubulin Inhibitor 26" is ambiguous within the scientific literature, with different publications referring to distinct molecules by this identifier. This guide synthesizes publicly available information for compounds that have been designated as "26" and provides a general framework for the initial toxicity screening of novel tubulin inhibitors. The primary compounds identified as "this compound" include TN16, a tenuazonic acid derivative, and 2-(1′-Propynyl)estradiol. Additionally, a compound referred to as "Tubulin polymerization-IN-26" (also known as compound 12h) is discussed. This document is intended for researchers, scientists, and drug development professionals.
Core Concepts: Mechanism of Action and Rationale for Toxicity Screening
Tubulin inhibitors are a class of microtubule-targeting agents that have proven to be highly effective as chemotherapeutic agents.[1] They function by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for various cellular processes, including mitosis, cell signaling, and intracellular trafficking.[1][2] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[3][4]
The primary target of these inhibitors is tubulin, a protein that exists as α- and β-tubulin heterodimers.[2] These heterodimers polymerize to form microtubules.[2] Many tubulin inhibitors, including those that bind to the colchicine site, interfere with this process, leading to microtubule destabilization.[3][5]
Given their potent cytotoxic effects on rapidly dividing cancer cells, a thorough initial toxicity screening is imperative to evaluate their potential therapeutic window and identify potential adverse effects on healthy tissues. Key concerns with tubulin inhibitors include neurotoxicity and myelosuppression.[2] Early assessment of both in vitro and in vivo toxicity is crucial for determining the feasibility of further development.
Preclinical In Vitro Toxicity Screening
The initial phase of toxicity screening involves a battery of in vitro assays to determine the cytotoxic and mechanistic effects of the compound on various cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for compounds referred to as "this compound" and other relevant tubulin inhibitors.
| Compound | Cell Line(s) | Assay Type | Endpoint | Result | Reference |
| TN16 (26) | Not Specified | Not Specified | Not Specified | Exhibits anti-tumor effects in vitro | [3] |
| 2-(1′-Propynyl)estradiol (26) | 55 Human Cancer Cell Lines | Cytotoxicity Assay | Not Specified | Potent and strong depolymerizing activity | [1] |
| Tubulin polymerization-IN-26 (compound 12h) | Lung Cancer Cells | Cytotoxicity Assay | Potent Cytotoxic Activity | 0.27-30 µM (48 hours) | [4] |
| SB226 | A375, M14, RPMI-7951, MDA-MB-231, MDA-MB-453, MDA-MB-468, PC3, DU145 | Anti-proliferative Assay | IC50 | Average of 0.5 nM | [6] |
| IPE-26 | HDAC8 | HDAC Inhibition Assay | IC50 | Low micromolar range | [7] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the concentration of the inhibitor that reduces the viability of a cell population by 50% (IC50).
-
Methodology:
-
Seed human cancer cell lines (e.g., HeLa, HCT116) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the tubulin inhibitor.
-
After a specified incubation period (e.g., 24-48 hours), add MTS reagent to each well.
-
Incubate for a period that allows for the conversion of MTS to formazan by viable cells.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[8]
-
2. Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the inhibitor on the polymerization of tubulin into microtubules.
-
Methodology:
-
Reconstitute purified tubulin protein.
-
In a 96-well plate, mix the tubulin with a polymerization buffer containing GTP.
-
Add the tubulin inhibitor at various concentrations. Control wells should contain a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel).
-
Monitor the change in fluorescence or absorbance over time at 37°C. An increase in signal indicates tubulin polymerization.
-
Analyze the data to determine the inhibitory effect of the compound on the rate and extent of polymerization.[5][8]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the inhibitor on cell cycle progression.
-
Methodology:
-
Treat cells with the tubulin inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Treat the cells with RNase and stain the DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[4]
-
4. Apoptosis Assay
-
Objective: To determine if the inhibitor induces programmed cell death.
-
Methodology:
-
Treat cells with the tubulin inhibitor for a specified duration.
-
Stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.
-
Preclinical In Vivo Toxicity Assessment
Following promising in vitro results, in vivo studies in animal models are conducted to assess the systemic toxicity and tolerability of the tubulin inhibitor.
Summary of In Vivo Findings
| Compound | Animal Model | Key Findings | Reference |
| TN16 (26) | Not Specified | Exhibits anti-tumor effects in vivo | [3] |
| 2-(1′-Propynyl)estradiol (26) | Hollow Fiber Assay | Demonstrated significant in vivo anticancer activity | [1] |
| Compound 89 | Mice | No observable toxicity at therapeutic doses | [8] |
| AVE8062 | Murine Colon 26 Carcinoma Model | Enhanced antitumor activity and decreased toxicity | [3] |
General Methodologies for In Vivo Toxicity Studies
-
Maximum Tolerated Dose (MTD) Determination: This study aims to identify the highest dose of the drug that can be administered without causing unacceptable toxicity. It involves dose-escalation studies where different doses are administered to groups of animals, and signs of toxicity are closely monitored.
-
Acute Toxicity Study: A single high dose of the inhibitor is administered to animals, and they are observed for a short period (e.g., 14 days) for signs of toxicity and mortality.
-
Repeat-Dose Toxicity Study: The inhibitor is administered daily or on a specific schedule for a longer duration (e.g., 28 days) to evaluate the cumulative toxic effects.
-
Toxicokinetic Analysis: This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model to understand its pharmacokinetic profile and how it relates to the observed toxicity.
-
Clinical Observations and Pathology: Throughout the in vivo studies, animals are monitored for changes in body weight, food and water consumption, and clinical signs of distress. At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify any organ-specific toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
Tubulin Inhibitor-Induced Apoptosis Pathway
Caption: Generalized signaling pathway of tubulin inhibitor-induced apoptosis.
Initial Toxicity Screening Workflow
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical interaction between Tubulin inhibitor 26 and tubulin dimers
An in-depth analysis of the biophysical interactions between tubulin and its inhibitors is crucial for the development of novel anticancer therapeutics. This technical guide focuses on "Tubulin inhibitor 26," a term that may refer to several distinct chemical entities in scientific literature. This document consolidates the available biophysical and mechanistic data for two such compounds, providing researchers and drug development professionals with a comparative overview.
The primary compounds identified as "this compound" are:
-
Tubulin polymerization-IN-26 (Compound 12h) : A substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamide derivative.
-
This compound (Compound 3c) : An indazole derivative.
This guide will delineate the mechanism of action, binding characteristics, and cellular effects of these molecules, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Section 1: Mechanism of Action and Binding Site
Both identified "this compound" compounds function by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2] They are classified as microtubule-destabilizing agents, inhibiting the polymerization of αβ-tubulin heterodimers into microtubules.[1][3] This action leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[4][5][6]
Tubulin polymerization-IN-26 (Compound 12h) has been shown to bind to the colchicine binding site on β-tubulin.[4] This binding site is located at the interface between the α and β tubulin subunits.[3][7] By occupying this pocket, the inhibitor prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby halting polymerization.[7][8] This mechanism is shared by a wide array of colchicine binding site inhibitors (CBSIs).[8][9]
This compound (Compound 3c) , an indazole derivative, also functions as a potent inhibitor of tubulin polymerization.[5] Its interaction leads to G2/M phase cell cycle arrest and the induction of apoptosis, characteristic effects of microtubule-targeting agents.[5] While its specific binding site is not explicitly mentioned in the available results, its functional effects are consistent with those of other inhibitors that target major binding sites like the colchicine pocket.
Section 2: Quantitative Biophysical and Cellular Data
The efficacy of tubulin inhibitors is quantified through various biophysical and cell-based assays. The following tables summarize the available quantitative data for the two compounds.
| Parameter | Value | Cell Line / Condition | Source |
| IC₅₀ (Tubulin Polymerization) | 4.64 μM | In vitro porcine brain tubulin | [4] |
| Cytotoxicity | 0.27-30 μM range | Lung cancer cells (48 hrs) | [4] |
| Apoptosis Induction | 0.1, 0.25, 0.5 μM | Lung cancer cells (24 hrs) | [4] |
| G2/M Phase Arrest | 17.6% at 0.1 μM | Lung cancer cells (24 hrs) | [4] |
| 29% at 0.25 μM | [4] | ||
| 50.3% at 0.5 μM | [4] |
Table 1. Quantitative data for Tubulin polymerization-IN-26 (Compound 12h).
| Parameter | Potency | Cell Lines | Source |
| Cytotoxicity | Low nanomolar | HepG2, HCT116, SW620, HT29, A549 | [5] |
Table 2. Quantitative data for this compound (Compound 3c).
Section 3: Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize tubulin inhibitors, based on standard practices in the field.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation : Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice. Prepare a stock solution of the inhibitor in DMSO.
-
Reaction Setup : In a 96-well plate, add tubulin solution to each well. Add varying concentrations of the test compound (e.g., this compound) or control compounds (DMSO for negative control, paclitaxel for stabilizing control, colchicine for destabilizing control).
-
Initiation and Measurement : Place the plate in a fluorescence plate reader pre-warmed to 37°C. Add a fluorescence reporter that binds to polymerized microtubules. Initiate polymerization by adding GTP. Monitor the fluorescence increase over time (e.g., 60 minutes) at an excitation/emission wavelength pair appropriate for the reporter.
-
Data Analysis : Plot fluorescence intensity versus time. The IC₅₀ value is determined by plotting the rate of polymerization against the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cell Cycle Analysis via Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle following treatment with an inhibitor.
-
Cell Culture and Treatment : Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor (e.g., 0.1, 0.25, 0.5 μM) or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation : Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining : Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Data Analysis : Analyze the resulting histograms using cell cycle analysis software to determine the percentage of cells in each phase. An accumulation of cells in the G2/M phase indicates mitotic arrest.[11]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its protein target.
-
Chip Preparation : Immobilize purified tubulin onto the surface of a sensor chip (e.g., a dextran-coated chip) using standard amine coupling chemistry.
-
Binding Measurement : Inject a series of concentrations of the inhibitor (analyte) in a running buffer over the sensor chip surface. A reference channel without tubulin is used to subtract non-specific binding.
-
Data Acquisition : Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
Data Analysis : Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.[12]
Section 4: Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved.
Caption: Mechanism of action for colchicine-site tubulin inhibitors.
Caption: Experimental workflow for characterizing a novel tubulin inhibitor.
Section 5: Conclusion and Future Directions
The compounds designated as "this compound" represent promising scaffolds for the development of anticancer agents. Both the cinnamide derivative (Compound 12h) and the indazole derivative (Compound 3c) demonstrate potent inhibition of tubulin polymerization and induce cell cycle arrest and apoptosis.[4][5] The available data for Compound 12h confirms its interaction with the colchicine binding site, a well-validated target for cancer therapy that may circumvent certain types of drug resistance.[3][4]
Further research is required to fully elucidate the biophysical properties of these inhibitors. Comprehensive studies using techniques such as Isothermal Titration Calorimetry (ITC) would provide valuable thermodynamic data (ΔH, ΔS) on the binding interaction. X-ray crystallography or cryo-electron microscopy could solve the high-resolution structure of the inhibitor-tubulin complex, revealing precise atomic-level interactions and paving the way for structure-based drug design and optimization.[13][14] Additionally, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of these compounds in preclinical tumor models.[5][10]
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 26 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 26, also identified as compound 12h in scientific literature, is a potent, synthetic small molecule belonging to the N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides class.[1][2] It functions as a tubulin polymerization inhibitor by binding to the colchicine site of β-tubulin. This interaction disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making it a compound of significant interest for cancer research and drug development.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules. By binding to the colchicine pocket on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network. The consequences of this disruption are multifaceted, culminating in mitotic catastrophe and programmed cell death. The primary mechanism involves the activation of the intrinsic apoptotic pathway.
Data Presentation
Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating potent cytotoxic activity. The compound also exhibits selectivity for cancer cells over normal cells.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 0.29 ± 0.02 |
| MDA-MB-231 | Triple-negative breast cancer | 0.89 ± 0.05 |
| B16-F10 | Mouse melanoma | 1.48 ± 0.11 |
| BT-474 | Breast cancer | 0.74 ± 0.06 |
| 4T1 | Mouse triple-negative breast cancer | 1.12 ± 0.09 |
| NRK-52E | Normal rat kidney epithelial | > 10 |
| Data sourced from Donthiboina et al., 2020.[1][2] |
Effect of this compound on Cell Cycle Distribution in A549 Cells
Treatment with this compound for 24 hours leads to a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.
| Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 75.2 | 10.3 | 14.5 |
| 0.1 | 41.1 | 41.3 | 17.6 |
| 0.25 | 21.2 | 49.8 | 29.0 |
| 0.5 | 4.9 | 44.8 | 50.3 |
| Data sourced from MedChemExpress, citing Donthiboina et al., 2020.[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effect of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 0.5 µM) for 24 hours. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells grown in 6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Apoptosis signaling pathway.
References
Application Notes and Protocols for Tubulin Inhibitor 26 in HepG2 and A549 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The name "Tubulin inhibitor 26" can refer to at least two distinct chemical compounds. This document provides detailed application notes and protocols for both entities, clearly distinguishing between them to ensure accurate experimental design and data interpretation. Both compounds are potent inhibitors of tubulin polymerization, a critical process for cell division, making them promising candidates for cancer therapy. They have shown significant cytotoxic effects in various cancer cell lines, including the human liver cancer cell line HepG2 and the human lung cancer cell line A549.
These notes provide a comprehensive guide to utilizing these inhibitors in a research setting, with a focus on methodologies for assessing their efficacy and understanding their mechanisms of action in HepG2 and A549 cells.
Part 1: Tubulin Polymerization Inhibitor 26 (Compound 12h)
Chemical Name: Not specified in search results. CAS Number: 2490291-68-2
Mechanism of Action: Tubulin Polymerization Inhibitor 26 (Compound 12h) functions by inhibiting the polymerization of microtubules. It achieves this by binding to the colchicine-binding site on tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest and the induction of apoptosis, making it a compound of interest for lung cancer research.[1] In A549 cells, it has been shown to induce apoptosis in a dose-dependent manner by promoting the production of Reactive Oxygen Species (ROS).[1]
Application Data in A549 Cells
The following table summarizes the quantitative data for the effects of Tubulin Polymerization Inhibitor 26 (Compound 12h) on the A549 human lung carcinoma cell line.
| Parameter | Cell Line | Value/Effect | Incubation Time |
| Cytotoxicity (IC50) | A549 | 0.29 µM | 48 hours[1] |
| Cell Cycle Arrest | A549 | G2/M Phase | 24 hours[1] |
| Apoptosis Induction | A549 | Dose-dependent increase | 24 hours[1] |
| Mechanism | A549 | Promotes ROS production | 24 hours[1] |
Experimental Protocols
A general experimental workflow for evaluating a tubulin inhibitor is depicted below.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Tubulin Polymerization Inhibitor 26 (Compound 12h) in A549 cells.
Part 2: this compound (Compound 3c)
Chemical Nature: Indazole derivative CAS Number: 2379241-70-8
Mechanism of Action: this compound (Compound 3c) is a potent inhibitor of tubulin that demonstrates significant antitumor activity.[1][2] It exerts its effects by arresting tumor cells in the G2/M phase of the cell cycle and inducing apoptosis.[2] This compound has shown noteworthy low nanomolar potency against a panel of cancer cell lines, including HepG2 and A549.[2]
Application Data in HepG2 and A549 Cells
The following table summarizes the quantitative data for the effects of this compound (Compound 3c) on HepG2 and A549 cancer cell lines.
| Parameter | Cell Line(s) | Effect |
| Cytotoxicity | HepG2, A549 | Low nanomolar potency[2] |
| Cell Cycle Arrest | General tumor cells | G2/M Phase[2] |
| Apoptosis Induction | General tumor cells | Induces apoptosis[2] |
Experimental Protocols
The experimental workflow for evaluating this inhibitor is the same as depicted in Figure 1. Below are detailed protocols for the key assays.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on HepG2 and A549 cells.
Materials:
-
HepG2 or A549 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed HepG2 or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To analyze the effect of this compound on the cell cycle distribution of HepG2 and A549 cells.
Materials:
-
HepG2 or A549 cells
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by this compound in HepG2 and A549 cells.
Materials:
-
HepG2 or A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
Signaling Pathway
The following diagram illustrates the general signaling pathway for tubulin inhibitors that bind to the colchicine site, applicable to this compound (Compound 3c).
References
Determining the Effective Dosage of Tubulin Inhibitor 26 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the effective dosage of Tubulin inhibitor 26 (also known as Tubulin polymerization-IN-26 or compound 12h) in various in vitro assays. This compound is a potent compound that inhibits microtubule polymerization by binding to the colchicine binding site, leading to cell cycle arrest and apoptosis.[1] These protocols and data will assist researchers in effectively utilizing this compound for cancer research and drug development.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across different assays and cell lines. This data serves as a starting point for designing dose-response experiments.
| Parameter | Cell Line/System | Concentration/IC50 | Incubation Time | Reference |
| Tubulin Polymerization Inhibition | Purified tubulin | IC50: 4.64 μM | Not specified | [1] |
| Cytotoxicity | A549 (Lung Cancer) | IC50: 0.29 μM | 48 hours | [1] |
| MDA-MB-231 (Breast Cancer) | IC50: 1.48 μM | 48 hours | [1] | |
| B16-F10 (Melanoma) | IC50: 1.25 μM | 48 hours | [1] | |
| BT-474 (Breast Cancer) | IC50: 0.42 μM | 48 hours | [1] | |
| 4T1 (Breast Cancer) | IC50: 0.49 μM | 48 hours | [1] | |
| NRK-52E (Normal Kidney) | IC50: 1.58 μM | 48 hours | [1] | |
| Apoptosis Induction | Lung Cancer Cells | 0.1 μM, 0.25 μM, 0.5 μM | 24 hours | [1] |
| Cell Cycle Arrest (G2/M Phase) | Lung Cancer Cells | 0.1 μM, 0.25 μM, 0.5 μM | 24 hours | [1] |
Signaling Pathway
Tubulin inhibitors interfere with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. Inhibition of tubulin polymerization leads to a disruption of the mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for Dosage Determination
The following workflow provides a systematic approach to determine the optimal concentration of this compound for your specific in vitro experiments.
Caption: Workflow for determining effective dosage.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute the tubulin and other kit components according to the manufacturer's instructions. Keep all components on ice.
-
Prepare a range of concentrations of this compound by diluting the stock solution in tubulin polymerization buffer. Also prepare positive and negative controls.
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add the different concentrations of this compound, positive control, and negative control to their respective wells.
-
Initiate the polymerization reaction by adding GTP to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time. The IC50 value can be calculated from the dose-response curve at the end of the reaction.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay determines the concentration of the inhibitor that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Quantification of Reactive Oxygen Species - ROS)
This compound has been shown to induce apoptosis by promoting the production of ROS.[1]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS detection reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 μM) for 24 hours. Include an untreated control.
-
After treatment, harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Incubate the cells with the ROS detection reagent (e.g., DCFDA) according to the manufacturer's protocol, typically in the dark for 30 minutes at 37°C.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with different concentrations of this compound (e.g., 0.1, 0.25, 0.5 μM) for 24 hours.
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the inhibitor's effect.[1]
References
Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization (growth), depolymerization (shortening), and periods of pause, is fundamental to their function.[3] Consequently, tubulin is a well-established and highly attractive target for the development of anticancer therapeutics.[2][4]
Tubulin inhibitors are a class of compounds that disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][5] These inhibitors are broadly categorized as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2][6]
This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the activity of Tubulin inhibitor 26 . This compound is a microtubule-destabilizing agent that inhibits tubulin polymerization by binding to the colchicine binding site.[7]
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method used to screen for and characterize compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.[8][9][10] In a typical absorbance-based assay, the turbidity of the solution is measured at 340-350 nm, which is proportional to the mass of the microtubule polymer.[8][11] The polymerization process typically follows a sigmoidal curve with three distinct phases: nucleation (lag phase), growth (elongation phase), and a steady-state equilibrium.[8] Tubulin inhibitors will alter the shape of this curve, providing quantitative information about their mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (Tubulin Polymerization) | 4.64 µM | [7] |
| Binding Site | Colchicine | [7] |
| Mechanism of Action | Inhibition of microtubule polymerization | [7] |
Experimental Protocols
This section provides detailed methodologies for conducting a tubulin polymerization assay using this compound. The protocol is based on established methods and can be adapted for either absorbance or fluorescence-based detection.[1][8][9][12]
Materials and Reagents
-
Lyophilized tubulin (>99% pure, porcine brain or bovine)[1][13]
-
Tubulin Polymerization Assay Kit components (or individually sourced reagents):
-
This compound (stock solution in DMSO)
-
Positive Controls:
-
Negative Control: DMSO
-
Half-area 96-well plates (for absorbance or fluorescence readers)[1][8]
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm (for absorbance) or with appropriate filters for a fluorescent reporter.[8][12]
Reagent Preparation
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep the reconstituted tubulin on ice and use it within one hour.[8]
-
GTP Supplemented Buffer: Prepare a fresh solution of General Tubulin Buffer containing 1 mM GTP. Keep on ice.
-
Compound Dilutions: Prepare a serial dilution of this compound in General Tubulin Buffer. The final concentration in the assay will be 1/10th of this concentration. A typical concentration range to test would be 0.1 µM to 100 µM. Prepare similar dilutions for positive and negative controls.
Assay Procedure (Absorbance-Based)
-
Pre-warm the Plate Reader: Set the microplate reader to 37°C.[8]
-
Prepare the Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For each 100 µL reaction, combine:
-
90 µL of 4 mg/mL tubulin in GTP-supplemented buffer.
-
10 µL of the diluted test compound (this compound), positive control, or negative control.
-
-
Pipetting into the Plate: Carefully pipette 100 µL of each reaction mix into the wells of a pre-warmed 96-well plate. Avoid introducing air bubbles.[1] It is recommended to perform each condition in triplicate.
-
Initiate Measurement: Immediately place the plate in the pre-warmed plate reader and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[1][8]
Data Analysis
-
Plot the Data: Plot the absorbance at 340 nm as a function of time for each concentration of this compound and the controls.
-
Determine Key Parameters: From the polymerization curves, the following parameters can be determined:
-
Lag time (t_lag): The time before a significant increase in absorbance is observed.
-
Maximum polymerization rate (V_max): The steepest slope of the polymerization curve.
-
Maximum polymer mass (A_max): The absorbance at the steady-state plateau.
-
-
Calculate IC50: To determine the IC50 value, plot the V_max or A_max as a function of the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the concentration at which 50% of the maximal polymerization is inhibited.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the tubulin polymerization assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. biozoomer.com [biozoomer.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and solubility of Tubulin inhibitor 26 for research experiments
Application Notes and Protocols for Tubulin Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. This document provides detailed application notes and protocols for the research use of "this compound," a designation that may refer to several distinct chemical entities. It is crucial for researchers to verify the specific compound they are using. This guide will address the known information for the most likely candidates and provide generalized protocols applicable to this class of compounds.
Compound Identification
The designation "this compound" has been associated with at least three different compounds in the scientific literature and commercial sources. Researchers must confirm the exact identity of their compound by its full chemical name or CAS number.
-
Tubulin polymerization-IN-26 (Compound 12h): A cinnamamide derivative that inhibits tubulin polymerization by binding to the colchicine site.
-
This compound (Compound 3c): An indazole derivative also reported to be a potent tubulin inhibitor.
-
Tubulin inhibitor 44 (Compound 26r): A plinabulin derivative that exhibits potent cytotoxicity against various cancer cell lines.
This document will provide specific data where available for these compounds and offer generalized experimental protocols.
Chemical Properties and Solubility
Proper preparation of tubulin inhibitors is critical for obtaining reliable and reproducible experimental results. The solubility of these compounds can vary, and it is recommended to perform small-scale solubility tests before preparing large stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.
Table 1: Chemical Properties of "this compound" Variants
| Compound Name | Alias | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Tubulin polymerization-IN-26 | Compound 12h | Cinnamamide | C29H22N4O | 442.51 | 2490291-68-2 |
| This compound | Compound 3c | Indazole | C24H21FN4O3S | 476.52 | 2379241-70-8 |
| Tubulin inhibitor 44 | Compound 26r | Plinabulin derivative | C27H27N3O2 | 425.52 | 3025180-36-0 |
Solubility and Stock Solution Preparation
Most tubulin inhibitors have poor aqueous solubility and are typically dissolved in organic solvents to prepare concentrated stock solutions.
-
Recommended Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.
-
Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution, for example, 10 mM or 20 mM, to minimize the volume of solvent added to the experimental system. The final DMSO concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the required mass:
-
Mass (mg) = 10 (mmol/L) * Molecular Weight ( g/mol ) * Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of Tubulin polymerization-IN-26 (MW = 442.51 g/mol ):
-
Mass = 10 * 442.51 * 0.001 = 4.4251 mg
-
-
-
Dissolution:
-
Weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.
-
Add the required volume of high-purity DMSO.
-
Vortex or sonicate briefly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store at -20°C or -80°C.
-
Biological Activity
Tubulin inhibitors binding to the colchicine site disrupt microtubule formation, leading to mitotic arrest and apoptosis. The potency of these compounds is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Table 2: In Vitro Biological Activity of "this compound" Variants
| Compound Name | Target | Cell Line | IC50 | Reference |
| Tubulin polymerization-IN-26 | Tubulin polymerization | - | 4.64 µM | [1] |
| Cytotoxicity | A549 (Lung) | 0.29 µM | [1] | |
| MDA-MB-231 (Breast) | 1.48 µM | [1] | ||
| B16-F10 (Melanoma) | 1.25 µM | [1] | ||
| BT-474 (Breast) | 0.42 µM | [1] | ||
| This compound | Cytotoxicity | HepG2 (Liver) | Low nM | [2] |
| HCT116 (Colon) | Low nM | [2] | ||
| SW620 (Colon) | Low nM | [2] | ||
| HT29 (Colon) | Low nM | [2] | ||
| A549 (Lung) | Low nM | [2] | ||
| Tubulin inhibitor 44 | Cytotoxicity | NCI-H460 (Lung) | 0.96 nM | |
| BxPC-3 (Pancreatic) | 0.66 nM | |||
| HT-29 (Colon) | 0.61 nM |
Experimental Protocols
The following are generalized protocols that can be adapted for use with specific "this compound" compounds. It is recommended to optimize concentrations and incubation times for each cell line and experimental setup.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the inhibitor on the assembly of purified tubulin into microtubules in a cell-free system. Polymerization is monitored by an increase in turbidity (absorbance at 340 nm).
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Cushion Buffer (e.g., General Tubulin Buffer with 60% glycerol)
-
Test compound and vehicle control (DMSO)
-
Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)
-
96-well, clear bottom microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw all reagents on ice.
-
Prepare working solutions of the test compound and controls in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add the appropriate volume of buffer, test compound, or controls.
-
Add purified tubulin to each well to a final concentration of 3-5 mg/mL.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance).
-
Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the tubulin inhibitor on cell cycle distribution by staining cellular DNA with propidium iodide (PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the tubulin inhibitor or vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound and vehicle control (DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell cycle analysis (Protocol 3, step 1).
-
-
Cell Harvest:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Distinguish between the different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways and Visualizations
Tubulin inhibitors that bind to the colchicine site disrupt microtubule dynamics, which activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC leads to mitotic arrest and ultimately triggers the intrinsic pathway of apoptosis.
Signaling Pathway Diagram
References
Application Notes and Protocols for Testing the Efficacy of Tubulin Inhibitor 26 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 26, also identified as compound 3c, is a potent, orally bioavailable small molecule inhibitor of tubulin polymerization.[1] As a member of the indazole derivatives class, it exerts its anti-cancer effects by binding to the colchicine site on β-tubulin.[1] This interaction disrupts the dynamic assembly of microtubules, which are essential for various cellular processes, including mitotic spindle formation, cell division, and intracellular transport.[1] The disruption of microtubule dynamics by this compound leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and ultimately, the inhibition of tumor growth.[1][2] Preclinical studies have demonstrated its efficacy in various cancer cell lines, including those of colon (HCT116, SW620, HT29), liver (HepG2), and lung (A549) origin, with noteworthy low nanomolar potency.[1][2] Furthermore, in vivo studies have shown that this compound can significantly suppress tumor growth in xenograft models without causing significant weight loss in the animals, suggesting a favorable safety profile.[1][2]
These application notes provide a comprehensive guide for researchers on the use of animal models to evaluate the in vivo efficacy of this compound. Detailed protocols for xenograft model establishment, drug administration, and efficacy evaluation are provided, along with data presentation guidelines and diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding pocket on β-tubulin. This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.
Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program. Some studies on colchicine-site inhibitors also suggest the involvement of the p38 MAPK signaling pathway in the induction of apoptosis.[3][4]
Caption: Signaling Pathway of this compound.
Recommended Animal Models
The choice of animal model is critical for the successful evaluation of an anti-cancer agent. For testing the efficacy of this compound, subcutaneous xenograft models using human cancer cell lines are highly recommended. These models are well-established, reproducible, and allow for easy monitoring of tumor growth. Based on the in vitro activity profile of this compound, the following cell lines are suggested for establishing xenograft models:
-
HCT116 (Human Colorectal Carcinoma): This is the cell line in which the in vivo efficacy of this compound (compound 3c) has been demonstrated.[1]
-
A549 (Human Lung Carcinoma): A commonly used model for lung cancer studies.
-
MDA-MB-231 (Human Breast Adenocarcinoma): A model for triple-negative breast cancer.
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models to test the efficacy of this compound.
Experimental Workflow
Caption: Workflow for In Vivo Efficacy Testing.
Protocol 1: HCT116 Human Colorectal Carcinoma Xenograft Model
This protocol is based on the successful in vivo evaluation of this compound (compound 3c).[1]
1. Cell Culture and Preparation:
- Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^7 cells/mL.
2. Animal Husbandry and Implantation:
- Use female athymic nude mice (4-6 weeks old).
- Allow the mice to acclimatize for at least one week before the experiment.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: V = (L x W^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
4. Drug Administration:
- Treatment Group: Administer this compound orally at a dose of 25 mg/kg daily for the duration of the study. The inhibitor should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
- Control Group: Administer the vehicle alone following the same schedule.
5. Efficacy Evaluation and Endpoint:
- Continue to measure tumor volume and body weight every 2-3 days.
- The primary endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 14-21 days).
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: A549 Human Lung Carcinoma Xenograft Model
1. Cell Culture and Preparation:
- Culture A549 cells in F-12K Medium supplemented with 10% FBS.
- Prepare the cell suspension for injection as described in Protocol 1.
2. Animal Husbandry and Implantation:
- Follow the same procedures as in Protocol 1.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth and randomize the mice as described in Protocol 1.
4. Drug Administration:
- Administer this compound and vehicle as described in Protocol 1.
5. Efficacy Evaluation and Endpoint:
- Evaluate efficacy and determine the endpoint as described in Protocol 1.
Protocol 3: MDA-MB-231 Human Breast Adenocarcinoma Xenograft Model
1. Cell Culture and Preparation:
- Culture MDA-MB-231 cells in Leibovitz's L-15 Medium with 10% FBS.
- Prepare the cell suspension for injection as described in Protocol 1.
2. Animal Husbandry and Implantation:
- For an orthotopic model that better mimics the tumor microenvironment, inject the cells into the mammary fat pad. For a subcutaneous model, follow the procedure in Protocol 1.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth and randomize the mice as described in Protocol 1.
4. Drug Administration:
- Administer this compound and vehicle as described in Protocol 1.
5. Efficacy Evaluation and Endpoint:
- Evaluate efficacy and determine the endpoint as described in Protocol 1.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: In Vivo Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SD |
| Vehicle Control | - | Oral | Daily | Data from experiment | - | Data from experiment |
| This compound | 25 | Oral | Daily | Data from experiment | 45.3[1] | Data from experiment |
Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HepG2 | Liver Cancer | Specific value from literature |
| HCT116 | Colorectal Cancer | Specific value from literature |
| SW620 | Colorectal Cancer | Specific value from literature |
| HT29 | Colorectal Cancer | Specific value from literature |
| A549 | Lung Cancer | Specific value from literature |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in relevant animal models. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising anti-cancer agent and guiding its further development. The use of appropriate xenograft models, coupled with rigorous data collection and analysis, will be instrumental in elucidating the full therapeutic potential of this compound.
References
- 1. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Troubleshooting lack of apoptosis with Tubulin inhibitor 26 treatment
This guide provides troubleshooting assistance for researchers using Tubulin Inhibitor 26 who are observing a lack of apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (also known as compound 12h) is a microtubule-destabilizing agent.[1] It binds to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3] Consequently, the cell cycle is arrested in the G2/M phase, which, after a prolonged period, typically leads to programmed cell death, or apoptosis.[2][3]
Q2: What is the expected cellular phenotype after successful treatment with this compound?
A2: Successful treatment should result in a dose-dependent decrease in cell viability.[2] At the cellular level, you should observe an accumulation of cells in the G2/M phase of the cell cycle.[2] Morphologically, cells may appear rounded and detached. Ultimately, markers of apoptosis, such as Annexin V staining and caspase activation, should become detectable.[4]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated cytotoxic activity against a variety of cancer cell lines. The reported half-maximal inhibitory concentrations (IC50) after 48 hours of treatment are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.29 |
| BT-474 | Breast Cancer | 0.42 |
| 4T1 | Breast Cancer | 0.49 |
| B16-F10 | Melanoma | 1.25 |
| MDA-MB-231 | Breast Cancer | 1.48 |
| NRK-52E | Normal Rat Kidney | 1.58 |
| Data sourced from MedChemExpress.[2] |
Troubleshooting Guide: Lack of Apoptosis
If you are not observing the expected apoptotic phenotype, follow this step-by-step guide to diagnose the issue.
Q4: My cells are not dying. Is the inhibitor working?
A4: First, confirm the basics of your experimental setup.
-
Inhibitor Integrity and Concentration:
-
Action: Verify that this compound was stored correctly and that the solvent (e.g., DMSO) is not affecting the cells. Prepare fresh dilutions from your stock.
-
Rationale: Improper storage can lead to degradation. High solvent concentrations can cause non-specific cytotoxicity.[5]
-
Experiment: Perform a dose-response curve (e.g., 0.1 µM to 10 µM) and measure cell viability using an MTT or resazurin-based assay (see Protocol 1) to determine the IC50 in your specific cell line. This will confirm the inhibitor is active and establish the effective concentration range.[6]
-
-
Time Course:
-
Action: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).
-
Rationale: Apoptosis is a late-stage event. The G2/M arrest must persist for a sufficient duration to trigger cell death pathways.[7] The onset of apoptosis can vary significantly between cell types.
-
Q5: I've confirmed the inhibitor is active, but my apoptosis assay (e.g., Annexin V) shows no signal. What's wrong?
A5: The issue may lie with the apoptosis detection method itself.
-
Assay Controls:
-
Action: Always include a positive control (e.g., cells treated with staurosporine or etoposide) and a negative control (untreated cells).
-
Rationale: A positive control validates that the assay reagents and protocol are working correctly.[8] If the positive control fails, the issue is with the assay, not the experimental treatment.[9]
-
-
Annexin V Staining Issues:
-
Action: Ensure you are using a 1X Annexin V Binding Buffer that contains calcium (Ca2+). Do not wash the cells after staining and before analysis by flow cytometry.[10]
-
Rationale: Annexin V binding to phosphatidylserine is calcium-dependent and reversible. Washing can strip the Annexin V from the cell surface, leading to a loss of signal.[10]
-
-
Cell Handling:
-
Action: Handle cells gently. Avoid harsh trypsinization or excessive vortexing.
-
Rationale: Mechanical stress can damage the cell membrane, leading to false positive results for both Annexin V and viability dyes like Propidium Iodide (PI) or 7-AAD.[9]
-
Troubleshooting Apoptosis Assay Results
| Observation | Possible Cause | Suggested Solution |
| No apoptosis in both treated and positive control samples | Reagent/kit degradation; Incorrect buffer used; Instrument settings are incorrect.[9][11] | Use a new kit; Confirm use of calcium-containing binding buffer; Run instrument setup controls.[10] |
| High background apoptosis in negative control | Cells are unhealthy (over-confluent, starved); Harsh cell handling.[9] | Use log-phase, healthy cells; Handle cells gently. |
| Annexin V positive, PI negative (Early Apoptosis) is not observed | The chosen time point is too late; The drug may induce rapid cell death bypassing early apoptosis stages.[5] | Perform a detailed time-course experiment (e.g., 6, 12, 18, 24 hours); Check for late apoptosis/necrosis markers. |
Q6: My cells are viable and the apoptosis assay is working, but there's still no apoptosis. What is the next step?
A6: The next critical step is to determine if the inhibitor is inducing its primary, upstream effect: cell cycle arrest.
-
Action: Perform cell cycle analysis using flow cytometry after PI staining (see Protocol 3).
-
Rationale: Tubulin inhibitors are expected to cause a significant increase in the population of cells in the G2/M phase.[2][12]
-
If G2/M arrest is observed: This indicates the drug is engaging its target (tubulin) and disrupting mitosis. The lack of apoptosis is likely due to a downstream blockage in the cell death pathway or the induction of an alternative cell fate.
-
If no G2/M arrest is observed: This suggests the drug is not effectively disrupting microtubules in your cells. This could be due to cell-intrinsic resistance mechanisms like drug efflux or target modification.[13]
-
Q7: I see G2/M arrest, but the cells don't undergo apoptosis. Why?
A7: This is a common scenario in cancer cells and points towards mechanisms that block the transition from mitotic arrest to apoptosis.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. oaepublish.com [oaepublish.com]
Addressing solubility issues of Tubulin inhibitor 26 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 26. Our aim is to help you address solubility challenges and effectively utilize this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 3c) is a potent, indazole-based inhibitor of tubulin polymerization.[1] It exerts its anticancer effects by binding to the colchicine binding site on tubulin, which disrupts microtubule dynamics.[2] This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2] It has demonstrated noteworthy potency in the low nanomolar range against a variety of cancer cell lines, including those of the liver (HepG2), colon (HCT116, SW620, HT29), and lung (A549).[1] In vivo studies have shown that it can suppress tumor growth without significantly affecting the body weight of the mice.[1]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. Why is this happening?
A2: this compound has limited aqueous solubility. A reported solubility value is less than 1 mg/mL, indicating that it is slightly soluble or insoluble in aqueous solutions like cell culture media.[3] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This is a common issue with hydrophobic small molecules.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. DMSO is a powerful organic solvent capable of dissolving many poorly water-soluble compounds.[4] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your cell culture medium.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[4][6] Some robust cell lines may tolerate up to 1%, while more sensitive cells, such as primary cells, may be affected by concentrations as low as 0.1%.[4] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to assess the impact of the solvent on your specific cell line.
Q5: How can I minimize precipitation when diluting my DMSO stock solution into the cell culture medium?
A5: To minimize precipitation, it is best to add the DMSO stock solution directly to the cell culture medium with gentle mixing. A stepwise dilution can also be beneficial to avoid a sudden change in solvent polarity that can cause the compound to crash out of solution.[6] For example, you can first dilute the high-concentration DMSO stock into a small volume of medium and then add this intermediate dilution to the final culture volume. It is also advisable to add the compound to a medium that contains serum, as serum proteins can help to stabilize the compound and improve its apparent solubility.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding the inhibitor to the medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Prepare a higher concentration stock solution in DMSO. This will allow you to add a smaller volume to your culture, keeping the final DMSO concentration low while achieving the desired inhibitor concentration. 2. Perform a serial dilution. Instead of a single large dilution, dilute the stock solution in multiple steps in the culture medium. 3. Ensure thorough mixing. Add the inhibitor to the medium while gently vortexing or swirling the tube/flask to facilitate rapid dispersion. |
| The culture medium becomes cloudy over time after adding the inhibitor. | The compound is slowly precipitating out of the solution due to instability or interactions with media components. | 1. Reduce the final concentration of the inhibitor. It is possible that the desired concentration is not achievable in your specific culture medium. 2. Increase the serum concentration in your medium (if applicable). Serum proteins can bind to hydrophobic compounds and help keep them in solution. 3. Prepare fresh dilutions for each experiment. Do not store diluted solutions of the inhibitor in aqueous buffers for extended periods. |
| Cells show signs of toxicity (e.g., detachment, morphological changes) even at low inhibitor concentrations. | The final DMSO concentration may be too high for your specific cell line. | 1. Perform a DMSO toxicity curve. Treat your cells with a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the maximum tolerated concentration. 2. Prepare a more concentrated stock solution. This will allow you to use a smaller volume of DMSO in your final culture. 3. Ensure your DMSO is of high purity and cell culture grade. Impurities in the DMSO can be toxic to cells. |
| Inconsistent experimental results. | Inaccurate pipetting of small volumes of the viscous DMSO stock solution. Incomplete dissolution of the inhibitor in the stock solution. | 1. Use calibrated pipettes suitable for small volumes. For very small volumes, consider preparing an intermediate dilution of your stock solution. 2. Ensure the inhibitor is fully dissolved in the DMSO stock. This can be aided by gentle warming (be cautious of compound stability) and vortexing. 3. Store the DMSO stock solution properly. Keep it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but be mindful of the compound's stability.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
-
Protocol for Treating Cells with this compound
-
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium (with serum, if applicable)
-
This compound stock solution in DMSO
-
Sterile micropipettes and tips
-
-
Procedure:
-
The day before treatment, seed your cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. Ensure the final DMSO concentration remains below the toxic level for your cells (typically ≤ 0.5%).
-
Prepare your working dilutions. It is recommended to perform a serial dilution. For example, first, dilute the stock solution into a small volume of fresh, pre-warmed complete medium.
-
Add the diluted inhibitor solution dropwise to the cell culture wells or flasks while gently swirling to ensure even distribution.
-
For your vehicle control, add an equivalent volume of DMSO (diluted in medium) to a separate set of wells or flasks.
-
Return the cells to the incubator and proceed with your experimental timeline.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 for Tubulin Polymerization | 4.64 µM | N/A | [2] |
| Cytotoxic Activity (Concentration Range) | 0.27 - 30 µM (48 hours) | Lung cancer cells | [2] |
| Induction of G2/M Phase Arrest | 0.1 µM, 0.25 µM, 0.5 µM (24 hours) | Not specified | [2] |
| Induction of Apoptosis | 0.1 µM, 0.25 µM, 0.5 µM (24 hours) | Not specified | [2] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for using this compound.
Caption: G2/M arrest signaling pathway induced by this compound.
Caption: Apoptosis signaling pathway induced by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Tubulin Inhibitor 26
Welcome to the technical support center for Tubulin Inhibitor 26. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent anti-mitotic agent while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a microtubule-destabilizing agent. It functions by binding to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the apoptotic pathway, and ultimately, cell death in rapidly dividing cells.[1][3]
Q2: What are the common off-target effects observed with tubulin inhibitors?
A2: While potent against cancer cells, tubulin inhibitors can exhibit off-target effects that may lead to toxicity or confounding experimental results.[4] These can include neurotoxicity, and effects on non-cancerous cells.[5][6] Some small molecule inhibitors initially designed for other targets, such as protein kinases, have been found to exert their effects through off-target interactions with tubulin.[7] High concentrations of any potent inhibitor increase the likelihood of off-target binding.[8]
Q3: How can I select the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-line dependent and should be determined empirically. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[9] We recommend starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrowing down to a working concentration that elicits the desired on-target effect (e.g., G2/M arrest) with minimal cytotoxicity to control, non-dividing cells.
Q4: What are the essential control experiments to include when using this compound?
A4: To ensure that the observed phenotype is a direct result of tubulin inhibition, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a well-characterized tubulin inhibitor with a similar mechanism of action, such as colchicine or vincristine.[9]
-
Negative Control (Inactive Analog): If available, use a structurally similar but biologically inactive analog of this compound to control for off-target effects related to the chemical scaffold.
-
Rescue Experiment: If possible, overexpressing the target protein (β-tubulin) could potentially rescue the phenotype, providing strong evidence for on-target activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death in control (non-cancerous) cell lines. | The concentration of this compound is too high, leading to off-target toxicity.[4][6] | Perform a new dose-response experiment to find a concentration that is selective for cancer cells. Consider reducing the treatment duration. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inhibitor degradation. 3. Inconsistent treatment duration. | 1. Ensure consistent cell seeding density. 2. Prepare fresh stock solutions of the inhibitor and store them properly. 3. Adhere strictly to the planned treatment times. |
| Observed phenotype does not match expected G2/M arrest (e.g., cells arrest in a different phase). | 1. The inhibitor may have off-target effects on other cell cycle regulators.[10] 2. The cell line may have a unique response or resistance mechanism. | 1. Validate on-target effect by immunofluorescence staining for microtubule disruption. 2. Perform cell cycle analysis at multiple time points. 3. Consider using a different tubulin inhibitor as a comparator. |
| Development of drug resistance in long-term studies. | Overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in the tubulin protein.[5] | 1. Test for the expression of common drug resistance markers. 2. Consider using this compound in combination with other anti-cancer agents.[11] |
Quantitative Data Summary
The following table summarizes key quantitative data for a representative colchicine-binding site tubulin inhibitor. Note that these values can vary between different cell lines and experimental conditions.
| Parameter | Value | Reference |
| IC50 for Tubulin Polymerization Inhibition | ~2-5 µM | [1] |
| Effective Concentration for G2/M Arrest | 0.1 - 0.5 µM | [1] |
| Concentration Range for Apoptosis Induction | 0.1 - 0.5 µM | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or a commercial kit (e.g., CellTiter-Glo®), to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Microtubule Disruption
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound (and controls) for a short duration (e.g., 1-4 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network compared to the vehicle control indicates on-target activity.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase peak compared to the control is indicative of on-target activity.[3]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for validating on-target effects.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting flow cytometry artifacts in Tubulin inhibitor 26 treated cells
Technical Support Center: Tubulin Inhibitor Treated Cells
Welcome to the technical support center for researchers utilizing tubulin inhibitors in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common artifacts and issues encountered during flow cytometry analysis of cells treated with agents that disrupt microtubule dynamics.
A note on "Tubulin Inhibitor 26": This specific name does not correspond to a widely recognized compound in publicly available literature. Therefore, this guide provides information applicable to common classes of tubulin inhibitors (e.g., taxanes like paclitaxel, and vinca alkaloids like vincristine)[1][2]. The principles and troubleshooting steps described here are broadly applicable, though the specific cellular effects may vary depending on the precise mechanism of your compound.
Frequently Asked Questions (FAQs)
Q1: Why do my forward scatter (FSC) and side scatter (SSC) profiles look abnormal after tubulin inhibitor treatment?
A1: Tubulin inhibitors induce significant morphological changes, which directly affect FSC (related to cell size) and SSC (related to internal complexity/granularity).[3]
-
Increased FSC: Cells often arrest in the G2/M phase of the cell cycle, causing them to become larger than asynchronous, untreated cells.[2]
-
Increased SSC: Mitotic arrest can lead to condensed chromatin, formation of abnormal mitotic spindles, and ultimately apoptosis or mitotic catastrophe, all of which increase the internal complexity of the cell.[4]
-
Increased Debris: A common outcome of treatment with cytotoxic agents is an increase in dead cells and cellular debris, which appear as a population with low FSC and low SSC.[5] It is crucial to properly gate out this debris to ensure accurate analysis of the target cell population.[6]
Q2: I'm observing a high degree of cell clumping and aggregation in my samples. How can I prevent this?
A2: Cell aggregation is a frequent artifact, especially when dealing with dying cells, as DNA released from dead cells can cause cells to clump together.[7][8]
Troubleshooting Steps:
-
Enzymatic Treatment: Add DNase I (e.g., 25-50 µg/mL) to your cell suspension and wash buffers to digest extracellular DNA.[8][9][10] Note that DNase requires cations like MgCl2 (5mM) to be active, so avoid EDTA in buffers where DNase is used.[9][10]
-
Chelating Agents: Use Ca++/Mg++-free buffers and add EDTA (2-5 mM) to your staining buffer to inhibit cation-dependent cell-cell adhesion.[10]
-
Proper Handling: Avoid harsh vortexing or high-speed centrifugation, which can lyse cells and release more DNA.[7] When fixing cells with ethanol, add it drop-wise while gently vortexing to prevent aggregation.[8][11]
-
Filtration: Always filter your cell suspension through a 30-70 µm cell strainer immediately before analysis to remove any remaining clumps.[8][10][12]
-
Doublet Discrimination: During data analysis, use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude any remaining aggregates from your analysis.[12][13]
Q3: My cell cycle histogram shows a large G2/M peak and a population of cells with >4N DNA content. What is happening?
A3: This is a classic signature of a tubulin inhibitor.
-
G2/M Arrest: Tubulin inhibitors disrupt the formation of the mitotic spindle, activating the Spindle Assembly Checkpoint (SAC).[14][15][16] This checkpoint prevents the cell from entering anaphase, leading to an accumulation of cells in the G2/M phase (4N DNA content).[2][17]
-
>4N DNA Content (Polyploidy): If cells remain arrested in mitosis for a prolonged period, they may undergo "mitotic slippage." This occurs when the SAC is not maintained, and the cell exits mitosis without dividing. This results in a single cell with a duplicated set of chromosomes (>4N DNA), which then re-enters the G1 phase as a polyploid cell.
Q4: How can I distinguish between apoptosis, necrosis, and mitotic catastrophe in my treated cell population?
A4: Differentiating these forms of cell death requires multi-parameter flow cytometry, typically using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[18][19]
-
Apoptosis: Characterized by membrane blebbing and flipping of phosphatidylserine (PS) to the outer membrane.
-
Early Apoptosis: Annexin V positive, PI negative (Annexin V+/PI-).
-
Late Apoptosis: Annexin V positive, PI positive (Annexin V+/PI+).
-
-
Necrosis: Involves loss of membrane integrity without the ordered process of apoptosis.
-
Primary Necrosis: Annexin V negative, PI positive (Annexin V-/PI+).[18]
-
-
Mitotic Catastrophe: This is not a distinct cell death pathway but rather a prelude to apoptosis or necrosis that occurs after aberrant mitosis.[4] Cells may be large, multinucleated, and will eventually stain positive for apoptosis or necrosis markers. Distinguishing it definitively may require imaging in addition to flow cytometry.
| Cell State | Annexin V Staining | PI/7-AAD Staining | Typical Morphology |
| Viable | Negative | Negative | Normal FSC/SSC |
| Early Apoptosis | Positive | Negative | Cell shrinkage may begin |
| Late Apoptosis | Positive | Positive | Increased SSC |
| Necrosis | Negative | Positive | Swollen, then lysed |
Troubleshooting Workflows & Signaling Pathways
The following diagrams illustrate common troubleshooting logic and the primary signaling pathway affected by tubulin inhibitors.
Caption: Troubleshooting workflow for common flow cytometry artifacts.
Caption: Simplified signaling pathway of tubulin inhibitor action.
Key Experimental Protocols
Protocol 1: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol is for analyzing DNA content in fixed cells.[20]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
70% Ethanol, ice-cold
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS.[21]
Procedure:
-
Harvest Cells: Collect 1-2 x 10^6 cells per sample. For adherent cells, detach gently using a non-enzymatic method or trypsin, then neutralize and wash.
-
Wash: Wash cells once with 2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cells. This slow addition is critical to prevent cell clumping.[11]
-
Incubate: Incubate cells at -20°C for at least 2 hours. Samples can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash once with 2 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze on a flow cytometer using a linear scale for the PI fluorescence channel (typically FL-2 or FL-3).
Protocol 2: Annexin V & PI Staining for Apoptosis Detection
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
Materials:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) stock solution (e.g., 50 µg/mL)
Procedure:
-
Harvest Cells: Collect 1-5 x 10^5 cells per sample. Handle cells gently to avoid inducing necrosis. For adherent cells, use a gentle detachment method.[18]
-
Wash: Wash cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[22]
-
Annexin V Staining: Add 5 µL of FITC-Annexin V to the cell suspension.[23]
-
Incubate: Gently mix and incubate for 15 minutes at room temperature in the dark.[22]
-
PI Staining: Add 5-10 µL of PI staining solution to the tube immediately before analysis.[18] Do not wash cells after this step.
-
Dilute & Analyze: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[22] Analyze by flow cytometry as soon as possible (preferably within 1 hour).[22] Use logarithmic scales for both FITC (Annexin V) and PI channels.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FlowJo University Inner Page | FlowJo, LLC [flowjo.com]
- 4. Mitotic catastrophe and cell cycle arrest are alternative cell death pathways executed by bortezomib in rituximab resistant B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Read Flow Cytometry Results? A Step-by-Step Guide - Merkel Technologies Ltd [merkel.co.il]
- 6. bosterbio.com [bosterbio.com]
- 7. Ten Top Tips for Flow Cytometry [jacksonimmuno.com]
- 8. appliedcytometry.com [appliedcytometry.com]
- 9. Disaggregation of Clumped Cells | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Impact and Exclusion Methods of Cell Aggregates [elabscience.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tracing the pathway of spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 16. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 17. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
How to reduce the toxicity of Tubulin inhibitor 26 in animal studies
Disclaimer: "Tubulin inhibitor 26" is not a universally recognized compound name in peer-reviewed literature. Information available points to potential internal or specific investigational names such as "TN16" or "Tubulin polymerization-IN-26 (compound 12h)" which is a colchicine-site binder.[1][2] This guide provides general strategies for reducing the toxicity of tubulin inhibitors, particularly colchicine-site binders, in animal studies. These recommendations should be adapted to the specific characteristics of the compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with tubulin inhibitors in animal studies?
A1: Tubulin inhibitors interfere with microtubule dynamics, a process crucial for both cancerous and healthy cells.[3] This can lead to a range of toxicities. The most frequently reported adverse effects in animal studies include:
-
Hematological Toxicity: Myelosuppression, particularly neutropenia (low white blood cell count) and anemia, is a common dose-limiting toxicity.[4][5]
-
Neurotoxicity: Peripheral neuropathy is a significant concern, as neurons rely heavily on microtubules for axonal transport.[4][6] Symptoms can include impaired motor coordination and sensory deficits.
-
Gastrointestinal (GI) Toxicity: Nausea, diarrhea, and weight loss are often observed due to the disruption of rapidly dividing epithelial cells in the GI tract.[1]
-
Systemic Toxicity: General symptoms like fatigue, flushing, and hyperglycemia have also been reported with some tubulin inhibitors.[1]
Q2: Why are tubulin inhibitors toxic to normal, healthy cells?
A2: Microtubules are essential components of the cellular cytoskeleton in all eukaryotic cells. They play critical roles in various cellular functions, including:
-
Cell Division (Mitosis): Microtubules form the mitotic spindle, which is necessary for chromosome segregation. Tubulin inhibitors disrupt this process, leading to cell cycle arrest and apoptosis (programmed cell death), which is the basis of their anti-cancer effect.[3][7] However, this also affects healthy, rapidly dividing cells in the bone marrow, hair follicles, and gastrointestinal tract.[4]
-
Intracellular Transport: In non-dividing cells like neurons, microtubules act as "highways" for the transport of essential molecules and organelles along axons. Disruption of this transport leads to neurotoxicity.[6]
-
Cell Structure and Motility: Microtubules are also involved in maintaining cell shape and enabling cell migration.
Because these functions are fundamental to many cell types, tubulin inhibitors have a narrow therapeutic window, and their use is often limited by on-target toxicity in healthy tissues.[8][9]
Q3: Are there different classes of tubulin inhibitors with distinct toxicity profiles?
A3: Yes, tubulin inhibitors are broadly classified based on their binding site and mechanism of action, which can influence their toxicity profiles. The main classes are:
-
Microtubule Stabilizing Agents (e.g., Taxanes like Paclitaxel): These agents bind to the taxane-binding site on β-tubulin, promoting tubulin polymerization and creating overly stable, non-functional microtubules.[1][10] They are known for causing neurotoxicity and myelosuppression.[5]
-
Microtubule Destabilizing Agents: These agents inhibit tubulin polymerization, leading to microtubule disassembly.[7]
-
Vinca Alkaloids (e.g., Vincristine): Bind to the vinca domain and are associated with significant neurotoxicity.[6]
-
Colchicine-Site Binders (e.g., Colchicine, Combretastatins): Bind to the colchicine site on β-tubulin.[1][11] While effective, the clinical use of many colchicine-site inhibitors has been hampered by significant systemic toxicity.[1][11] However, they may be less susceptible to certain drug resistance mechanisms.[9]
-
Q4: What general strategies can be employed to mitigate the toxicity of a novel tubulin inhibitor?
A4: Several strategies can be explored to improve the therapeutic index and reduce the toxicity of tubulin inhibitors in animal studies:
-
Formulation and Drug Delivery: Developing advanced formulations can alter the biodistribution of the drug, increasing its concentration in the tumor while reducing exposure to sensitive tissues.[8] Examples include liposomal formulations, albumin-bound nanoparticles (like Abraxane for paclitaxel), and antibody-drug conjugates for targeted delivery.[6][8]
-
Dosing Schedule Optimization: Modifying the dosing regimen can significantly impact tolerability. This includes using lower, more frequent doses (dose fractionation) or allowing for adequate recovery periods between treatment cycles to allow healthy tissues, like bone marrow, to regenerate.[6]
-
Combination Therapy: Combining the tubulin inhibitor with other agents can allow for lower, less toxic doses to be used. This could involve co-administration with other chemotherapeutics, targeted agents, or compounds that protect specific tissues (e.g., neuroprotective agents).[4][8]
-
Structural Modification and Prodrugs: Chemical modification of the inhibitor can improve its pharmacokinetic properties and reduce toxicity.[1] Developing a prodrug that is activated specifically in the tumor microenvironment is another advanced strategy.[1]
Troubleshooting Guide: Common Issues in Animal Studies
This guide addresses specific problems researchers may encounter and provides actionable solutions.
| Problem Observed | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| High mortality rate and rapid, severe weight loss (>20%) in the treatment group. | Exceeding the Maximum Tolerated Dose (MTD). | 1. Halt the study at the current dose. 2. Conduct a dose-range finding study to determine the MTD. Start with a low dose and escalate in subsequent cohorts until signs of dose-limiting toxicity are observed. 3. Refine the dosing schedule. Consider dose fractionation (e.g., splitting the weekly dose into two or three administrations) or increasing the interval between doses. |
| Signs of neurotoxicity (e.g., abnormal gait, limb paralysis, tremors). | Drug-induced peripheral neuropathy. | 1. Perform quantitative neurotoxicity assessment using methods like the rotarod test or grip strength analysis to confirm and quantify the deficit. 2. Reduce the dose and/or frequency of administration. 3. Consider co-administration with neuroprotective agents. (Note: This requires careful selection to avoid interfering with anti-tumor efficacy). 4. Evaluate brain-to-plasma concentration ratio. If the target is not in the CNS, a compound with low BBB penetration is desirable.[6] |
| Significant neutropenia, anemia, or thrombocytopenia in bloodwork. | Myelosuppression / Hematopoietic Toxicity. | 1. Implement recovery periods between treatment cycles to allow for hematopoietic recovery. 2. Consider co-administration of hematopoietic growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF), to mitigate neutropenia. 3. Evaluate dose fractionation to reduce peak plasma concentrations that are toxic to bone marrow progenitor cells. |
| Poor drug solubility leading to formulation/administration issues and variable exposure. | Hydrophobic nature of the compound. | 1. Develop an improved formulation. Explore solubilizing vehicles like Cremophor EL or Polysorbate, but be aware these can have their own toxicities.[4][8] 2. Prepare advanced formulations such as liposomes or nanoparticles to improve solubility and potentially alter biodistribution to reduce toxicity.[6] 3. Chemical modification of the compound to add ionizable or polar groups can improve solubility. |
Quantitative Data Summary
Since specific toxicity data for "this compound" is not publicly available, the following table provides an example of how to present data from a dose-finding and efficacy study, illustrating the impact of a toxicity-reducing strategy (e.g., a novel formulation).
Table 1: Example Comparison of a Standard vs. Liposomal Formulation of a Tubulin Inhibitor in a Mouse Xenograft Model
| Parameter | Standard Formulation | Liposomal Formulation |
| Maximum Tolerated Dose (MTD) | 15 mg/kg | 30 mg/kg |
| Dose-Limiting Toxicity | Severe Neutropenia | Mild, transient Neurotoxicity |
| Tumor Growth Inhibition (at MTD) | 60% | 85% |
| Average Body Weight Change (at MTD) | -18% | -5% |
| Bioavailability (AUC) | X | 2.5X |
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity or more than a 20% loss of body weight.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as planned for the efficacy studies (e.g., 6-8 week old female athymic nude mice).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose-escalation groups.
-
Dose Selection: Start with a low dose (e.g., 1/10th of the in vitro IC50 converted to an estimated in vivo dose) and escalate by a factor of 1.5-2x in subsequent groups.
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., intravenous, intraperitoneal, oral) following the planned dosing schedule (e.g., once weekly for 3 weeks).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
At the end of the study (e.g., Day 21), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs (liver, spleen, kidney, heart, brain) for histopathological analysis.
-
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, more than a 20% mean body weight loss, or severe, irreversible clinical or pathological signs of toxicity.
Protocol 2: Preparation of a Liposomal Formulation
Objective: To encapsulate a hydrophobic tubulin inhibitor into liposomes to improve solubility and potentially reduce toxicity.
Methodology (Thin-Film Hydration Method):
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the tubulin inhibitor and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding a warm (e.g., 60°C) aqueous buffer (e.g., phosphate-buffered saline, PBS) and vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To create small, unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.
-
Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization: Characterize the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and drug loading.
Visualizations
Signaling and Workflow Diagrams
Caption: Workflow for investigating and mitigating toxicity in animal studies.
Caption: Mechanism of action pathway for tubulin destabilizing agents.
Caption: Overview of strategies to reduce tubulin inhibitor toxicity.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Repositioning Microtubule Stabilizing Drugs for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Refining tubulin polymerization assay conditions for Tubulin inhibitor 26
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tubulin Inhibitor 26 in tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (also known as compound 12h) functions by inhibiting microtubule polymerization. It binds to the colchicine binding site on β-tubulin.[1][2] This interaction prevents the formation of microtubules, which are essential for various cellular processes, including cell division.[3][4] By disrupting microtubule dynamics, the inhibitor can induce cell cycle arrest in the G2/M phase and promote apoptosis (programmed cell death).[1][5]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound in an in vitro tubulin polymerization assay is approximately 4.64 μM.[1] However, its cytotoxic activity in cell-based assays can be observed at lower concentrations, with IC50 values varying depending on the cell line (e.g., 0.29 μM in A549 lung cancer cells).[1]
Q3: Which type of tubulin polymerization assay is most suitable for this inhibitor?
A3: Both absorbance-based (turbidimetric) and fluorescence-based assays can be used to measure the effect of this compound.[6][7] Fluorescence assays are often more sensitive and can be performed with lower concentrations of tubulin, making them a cost-effective option for high-throughput screening.[7][8]
Q4: What are the critical components of a tubulin polymerization assay?
A4: A typical in vitro tubulin polymerization assay includes:
-
High-purity tubulin protein (e.g., >99% pure bovine tubulin)[9]
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6][10]
-
GTP (1 mM), as it is required for tubulin polymerization[9][10]
-
A polymerization-enhancing agent like glycerol (optional, but recommended for robust signal)[6][10]
-
A detection method , which can be a change in absorbance at 340-350 nm or a fluorescent reporter.[7][11]
Q5: How should I prepare and handle the tubulin protein?
A5: Tubulin is a temperature-sensitive protein. It should always be thawed on ice and used within an hour.[9] Avoid repeated freeze-thaw cycles, as this can lead to protein precipitation and loss of activity.[9] If inactive, precipitated tubulin is suspected, it can be removed by centrifugation at a high speed (e.g., ~140,000 x g) for 10 minutes at 4°C.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low polymerization signal in the control group | 1. Inactive tubulin due to improper storage or handling.[9]2. Incorrect buffer composition or pH.3. Omission of GTP.4. Spectrophotometer/fluorometer not pre-warmed to 37°C.[11] | 1. Use a fresh aliquot of tubulin. Ensure it is kept on ice until the reaction is initiated.[9]2. Verify the composition and pH of all buffers.3. Ensure GTP is added to the reaction mix.4. Pre-warm the plate reader to 37°C before starting the measurement.[11] |
| High background signal or apparent polymerization in the absence of tubulin | 1. Precipitation of the test compound (this compound) in the assay buffer.[9]2. Air bubbles in the wells.[9] | 1. Test the solubility of this compound in the assay buffer at the working concentration. The final DMSO concentration should typically not exceed 2%.[9]2. Pipette carefully and inspect the plate for bubbles before reading. |
| Inconsistent results between replicate wells | 1. Inaccurate pipetting.[9]2. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure proper mixing. Running duplicates or triplicates is recommended.[9]2. Ensure the plate reader provides uniform heating. |
| Unexpected increase in polymerization with inhibitor | 1. The compound may be causing tubulin to precipitate rather than promoting proper microtubule assembly.[9] | 1. At the end of the assay, cool the plate on ice for 20-30 minutes. True microtubules will depolymerize, leading to a decrease in signal. Precipitated protein will not.[9] |
Experimental Protocols
Protocol 1: Absorbance-Based (Turbidimetric) Tubulin Polymerization Assay
This protocol is adapted from standard methods for monitoring microtubule assembly by measuring light scattering.
-
Reagent Preparation:
-
Thaw tubulin protein, GTP solution (100 mM stock), and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol) on ice.
-
Prepare serial dilutions of this compound in polymerization buffer. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., colchicine or nocodazole).
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add 10 µL of the diluted inhibitor or control compounds.
-
Prepare the tubulin reaction mix: Add GTP to the polymerization buffer to a final concentration of 1 mM. Then add tubulin protein to a final concentration of 2-4 mg/mL.
-
Add 90 µL of the tubulin reaction mix to each well for a final volume of 100 µL.
-
-
Data Acquisition:
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.
-
Reagent Preparation:
-
Thaw tubulin protein, GTP solution, and a specialized fluorescence-based polymerization buffer containing a fluorescent reporter (e.g., DAPI) on ice.[6]
-
Prepare serial dilutions of this compound, a vehicle control, and positive/negative controls (e.g., paclitaxel for enhancement, vinblastine for inhibition).
-
-
Reaction Setup (on ice):
-
In a black, flat-bottom 96-well plate, add 5 µL of the diluted inhibitor or control compounds.
-
Prepare the tubulin reaction mix in the fluorescence-based buffer with a final GTP concentration of 1 mM and a final tubulin concentration of 2 mg/mL.
-
Add 45 µL of the tubulin reaction mix to each well for a final volume of 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes.[10]
-
Visualizations
Caption: Experimental workflow for a tubulin polymerization assay.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. maxanim.com [maxanim.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Overcoming Poor Bioavailability of Tubulin Inhibitors in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of tubulin inhibitors in preclinical models.
Frequently Asked Questions (FAQs)
Q1: My tubulin inhibitor shows excellent in vitro potency but poor in vivo efficacy. What could be the underlying cause?
A1: A common reason for the discrepancy between in vitro and in vivo results is poor oral bioavailability.[1][2] Many tubulin inhibitors are poorly soluble in water, which limits their absorption in the gastrointestinal tract and results in low systemic exposure.[3][4] This inadequate concentration at the tumor site can lead to a lack of efficacy. It is crucial to assess the compound's physicochemical properties, such as solubility and permeability, to understand its potential bioavailability challenges.
Q2: What are the initial steps to troubleshoot the poor bioavailability of a novel tubulin inhibitor?
A2: The first step is to characterize the physicochemical properties of your compound. Key parameters to investigate include aqueous solubility, LogP (lipophilicity), and crystalline structure (polymorphism).[1] Once you have this information, you can select an appropriate formulation strategy to enhance solubility and absorption.[3][5] It is also beneficial to perform a preliminary pharmacokinetic (PK) study to determine the extent of the bioavailability issue.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble tubulin inhibitors?
A3: Several formulation strategies can be employed to overcome poor solubility and enhance bioavailability. These can be broadly categorized into:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[3][6][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility.[1][8][9]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic systems can enhance absorption.[1][5]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase solubility.[3][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low drug exposure after oral administration | Poor aqueous solubility of the tubulin inhibitor. | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area to volume ratio, which can improve the dissolution rate.[6][7] 2. Formulate with Solubilizing Agents: Utilize co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80) to increase the drug's solubility in the formulation.[10] 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[8] |
| High variability in plasma concentrations between animals | Inconsistent dissolution and absorption from the gastrointestinal tract. | 1. Amorphous Solid Dispersions: Create a solid dispersion of the drug in a polymer matrix (e.g., PVP, HPMC) to maintain the drug in an amorphous, more soluble state.[1][9] 2. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the drug in a lipid-based system that forms a fine emulsion in the gut, providing a consistent and large surface area for absorption.[1][5] |
| Precipitation of the drug in the gastrointestinal tract upon administration | The formulation is not robust enough to maintain the drug in a dissolved state in the gut environment. | 1. pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility and prevent precipitation.[3][8] 2. Use of Precipitation Inhibitors: Incorporate polymers (e.g., HPMC-AS) into the formulation that can inhibit the crystallization of the drug in the gastrointestinal fluids. |
| Evidence of P-glycoprotein (P-gp) efflux | The tubulin inhibitor is a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells, reducing absorption. | 1. Co-administration with a P-gp Inhibitor: While primarily a research tool, co-dosing with a known P-gp inhibitor can confirm if efflux is a limiting factor. Note that many colchicine-binding site inhibitors are less susceptible to P-gp mediated resistance.[11][12] 2. Structural Modification: In the drug discovery phase, medicinal chemistry efforts can be directed to design analogs that are not P-gp substrates. |
Data Presentation: Formulation Strategies for Tubulin Inhibitors
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages | Example Application |
| Micronization/Nanonization | Increases surface area for dissolution.[6][7] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. | Improving the dissolution rate of crystalline drug substances. |
| Amorphous Solid Dispersion | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[1][9] | Significant increase in apparent solubility and dissolution rate. | Potential for recrystallization over time, affecting stability.[1] | Formulating poorly soluble drugs for oral solid dosage forms. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[1][5] | Enhances solubility and provides a consistent absorption profile. | Can be complex to formulate and may have stability issues. | Oral delivery of lipophilic drugs. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule.[1][8] | Increases aqueous solubility and can improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. | Enhancing the solubility of various poorly soluble compounds. |
| Co-solvents | A water-miscible solvent is added to the aqueous vehicle to increase the solubility of the drug.[8][10] | Simple to prepare for preclinical studies. | Potential for drug precipitation upon dilution in the GI tract; toxicity of some solvents.[1] | Early-stage in vivo screening of compounds in solution. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of a tubulin inhibitor to the nanometer range to improve its dissolution rate.
Materials:
-
Tubulin inhibitor compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of the tubulin inhibitor in the stabilizer solution at a concentration of 5-10% (w/v).
-
Add the pre-suspension and milling media to the milling chamber of the bead mill. The volume of the milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized for the specific compound.
-
Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a tubulin inhibitor in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
Tubulin inhibitor compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of the tubulin inhibitor in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare various combinations of the selected oil, surfactant, and co-surfactant. For each combination, visually observe the formation of an emulsion upon dilution with water to identify the self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the tubulin inhibitor to the mixture and vortex or stir gently until the drug is completely dissolved. A slight warming may be applied if necessary to aid dissolution.
-
-
Characterization of the SEDDS:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
In Vitro Drug Release: Perform an in vitro dissolution study to assess the drug release from the SEDDS formulation.
-
Visualizations
Caption: A workflow diagram illustrating the systematic approach to addressing poor bioavailability of preclinical drug candidates.
Caption: A diagram showing the mechanism of action of tubulin inhibitors, leading to cell cycle arrest and apoptosis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Side Effects of Tubulin Inhibitor 26 (In Vivo)
Disclaimer: In vivo data for Tubulin inhibitor 26 is not publicly available. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known mechanism of action of this compound as a colchicine-binding site tubulin polymerization inhibitor and the established side effect profiles of other compounds in this class. Researchers should always perform initial dose-finding and toxicity studies for their specific models and experimental conditions.
Troubleshooting Guides
This section provides guidance on identifying and mitigating potential unexpected side effects during in vivo studies with this compound.
Issue 1: Signs of Neurotoxicity (e.g., gait abnormalities, limb weakness, paralysis)
-
Possible Cause: Tubulin inhibitors can interfere with microtubule function in neurons, leading to peripheral neuropathy. This is a known class-effect for microtubule-targeting agents.[1]
-
Troubleshooting Steps:
-
Immediate Action: Reduce the dosage of this compound or decrease the frequency of administration.
-
Monitoring: Carefully observe animals for the onset and progression of neurological signs. Utilize a standardized scoring system to quantify the severity of neurotoxicity.
-
Histopathology: At the end of the study, perform histopathological analysis of nerve tissue (e.g., sciatic nerve) to assess for axonal damage or demyelination.
-
Consider Co-treatment: While not established for this compound specifically, neuroprotective agents have been explored for other tubulin inhibitors. This would require a separate, validated experimental design.
-
Issue 2: Hematological Abnormalities (e.g., neutropenia, anemia)
-
Possible Cause: Tubulin inhibitors can affect rapidly dividing hematopoietic progenitor cells in the bone marrow, leading to myelosuppression.[1]
-
Troubleshooting Steps:
-
Blood Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study to monitor for changes in white blood cell, red blood cell, and platelet counts.
-
Dose Adjustment: If significant myelosuppression is observed, consider reducing the dose or implementing "drug holidays" to allow for bone marrow recovery.
-
Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures such as prophylactic antibiotics to prevent opportunistic infections, as per institutional animal care and use committee (IACUC) guidelines.
-
Issue 3: Cardiovascular Events (e.g., changes in heart rate, blood pressure, sudden death)
-
Possible Cause: Some microtubule polymerization inhibitors have been associated with cardiotoxicity.[2] The mechanisms can include direct effects on cardiomyocytes and disruption of vascular function.[2]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: If cardiovascular side effects are suspected, consider monitoring vital signs such as heart rate and blood pressure. For more detailed analysis, electrocardiography (ECG) or echocardiography could be employed in appropriate animal models.[2]
-
Dose-Response Assessment: Carefully evaluate the dose-response relationship for any observed cardiovascular changes.
-
Histopathology: At necropsy, perform a thorough gross and histopathological examination of the heart to look for any signs of myocardial damage.
-
Issue 4: Gastrointestinal Toxicity (e.g., diarrhea, weight loss)
-
Possible Cause: The gastrointestinal tract has a high rate of cell turnover, making it susceptible to the anti-proliferative effects of tubulin inhibitors.
-
Troubleshooting Steps:
-
Body Weight and Condition Monitoring: Monitor animal body weight daily or at frequent intervals. Observe for signs of dehydration or malnutrition.
-
Supportive Care: Provide supportive care such as fluid replacement (e.g., subcutaneous fluids) and nutritional support as recommended by a veterinarian and approved by the IACUC.
-
Dose Modification: A reduction in dose or a change in the administration schedule may be necessary to manage severe gastrointestinal side effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tubulin polymerization inhibitor that binds to the colchicine site on β-tubulin.[3] This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular processes, including mitosis.[4][5] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][6]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines.[3] It induces cell cycle arrest at the G2/M phase and promotes apoptosis.[3] It also inhibits microtubule protein polymerization.[3]
Table 1: In Vitro Activity of this compound (Compound 12h)
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 0.29 |
| MDA-MB-231 (Breast Cancer) | 1.48 |
| B16-F10 (Melanoma) | 1.25 |
| BT-474 (Breast Cancer) | 0.42 |
| 4T1 (Breast Cancer) | 0.49 |
| NRK-52E (Normal Rat Kidney) | 1.58 |
Source: MedchemExpress product information.[3]
Q3: Are there any known resistance mechanisms to colchicine-site tubulin inhibitors?
A3: Yes, resistance to tubulin inhibitors is a known clinical challenge.[7] One major mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of the cell.[8] Another mechanism involves the expression of different β-tubulin isotypes, particularly the overexpression of class III β-tubulin, which can reduce the efficacy of some tubulin-targeting agents.[8] However, some studies suggest that colchicine-binding site inhibitors may be less susceptible to resistance mediated by βIII-tubulin overexpression compared to other classes of tubulin inhibitors.[8]
Q4: How should I design my initial in vivo experiments with this compound?
A4: Given the lack of public in vivo data, a cautious approach is recommended.
-
Maximum Tolerated Dose (MTD) Study: Begin with a dose-escalation study in a small cohort of animals to determine the MTD. Start with a low dose and gradually increase it, monitoring for signs of toxicity.
-
Pharmacokinetic (PK) Analysis: If resources permit, conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in your animal model. This will help in optimizing the dosing schedule.
-
Efficacy Studies: Once the MTD is established, you can proceed with efficacy studies in your tumor model, using a dose at or below the MTD.
Experimental Protocols
Protocol 1: General Health Monitoring for In Vivo Studies
-
Frequency: Animals should be monitored daily, with more frequent checks (e.g., twice daily) after the administration of this compound, especially during the initial dose-finding studies.
-
Parameters to Observe:
-
General Appearance: Note any changes in posture, fur condition (piloerection), and activity level.
-
Body Weight: Record body weight at baseline and at regular intervals (e.g., daily or every other day).
-
Behavioral Changes: Look for signs of lethargy, agitation, or abnormal movements.
-
Clinical Signs of Toxicity: Monitor for signs of gastrointestinal distress (diarrhea, dehydration), neurological deficits (abnormal gait, limb weakness), and changes in breathing.
-
-
Scoring System: Implement a clinical scoring system to objectively assess the health of the animals. Any animal exceeding a predetermined humane endpoint score should be euthanized.
-
Record Keeping: Maintain detailed records of all observations, including the date, time, and specific findings for each animal.
Visualizations
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Anti-tumor and cardiotoxic effects of microtubule polymerization inhibitors: The mechanisms and management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specific Binding of Tubulin Inhibitor 26 to the Colchicine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin inhibitor 26's performance against other well-established colchicine site inhibitors. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating the specific binding of this novel inhibitor and understanding its potential within the landscape of microtubule-targeting agents.
Introduction to this compound and the Colchicine Binding Site
Tubulin, a crucial protein in the formation of microtubules, is a well-established target for anticancer therapies. Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin inhibitors potent therapeutic agents.
The colchicine binding site, located at the interface between α- and β-tubulin subunits, is a key target for small molecule inhibitors that destabilize microtubules. Compounds that bind to this site, such as the natural product colchicine, inhibit tubulin polymerization. This compound, also known as Tubulin polymerization-IN-26 (compound 12h), has been identified as a novel compound that targets this site, demonstrating an IC50 value of 4.64 μM for the inhibition of microtubule polymerization.[1] This guide will delve into the experimental validation of its binding to the colchicine site and compare its activity with other known inhibitors.
Comparative Analysis of Colchicine Site Inhibitors
To effectively evaluate the potential of this compound, its performance is compared against established colchicine site ligands: Colchicine, Combretastatin A4, and Podophyllotoxin. The following table summarizes key quantitative data for these compounds. It is important to note the distinction between the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the dissociation constant (Kd) for binding affinity. While both indicate potency, the IC50 reflects the functional outcome of inhibiting polymerization, whereas the Kd provides a direct measure of the binding affinity between the compound and tubulin.
| Compound | IC50 (Tubulin Polymerization) | Binding Affinity (Kd) |
| This compound | 4.64 µM[1] | Not available |
| Colchicine | ~1 µM[2] | 0.27 - 1.4 µM[3][4] |
| Combretastatin A4 | Not available | 0.4 µM[1] |
| Podophyllotoxin | Not available | ~0.55 µM (Ka = 1.8 x 10^6 M-1)[5] |
Experimental Protocols for Binding Validation
Accurate and reproducible experimental design is paramount in validating the binding of a novel inhibitor. The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds with the tubulin colchicine site.
Experimental Workflow for Validating Colchicine Site Binding
Caption: Workflow for validating the binding of a test compound to the tubulin colchicine site.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (this compound) and control compounds (e.g., colchicine, paclitaxel, DMSO as vehicle control)
-
96-well microplate, spectrophotometer capable of reading at 340 nm with temperature control.
-
-
Procedure:
-
Prepare a tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Aliquot the reaction mixture into pre-warmed (37°C) microplate wells.
-
Add the test compound or controls at various concentrations to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Fluorescence-Based Competitive Binding Assay
This assay determines if a test compound binds to the same site as a known fluorescent ligand or a ligand that induces a fluorescent change upon binding, such as colchicine.
Principle: The intrinsic fluorescence of colchicine increases significantly upon binding to tubulin. A compound that competes with colchicine for the same binding site will displace it, leading to a decrease in the fluorescence signal.
Protocol:
-
Reagents and Materials:
-
Purified tubulin
-
Colchicine
-
Test compound (this compound)
-
Buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Fluorometer with excitation at ~350 nm and emission at ~430 nm.
-
-
Procedure:
-
Prepare a solution of tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in the buffer and incubate at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the baseline fluorescence of the tubulin-colchicine complex.
-
Add increasing concentrations of the test compound to the tubulin-colchicine mixture.
-
Incubate for a set period to allow for competition to occur.
-
Measure the fluorescence intensity at each concentration of the test compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the test compound concentration.
-
A decrease in fluorescence indicates that the test compound is competing with colchicine for binding to tubulin.
-
The data can be used to calculate the inhibitory constant (Ki) of the test compound.
-
Signaling Pathway of Tubulin Polymerization and Inhibition
Caption: Mechanism of tubulin polymerization and its inhibition by colchicine site binders.
Conclusion
The available data indicates that this compound is a potent inhibitor of tubulin polymerization with an IC50 in the low micromolar range. To definitively validate its specific binding to the colchicine site, competitive binding assays are essential. By following the detailed protocols provided in this guide and comparing the results with established colchicine site inhibitors, researchers can accurately characterize the mechanism of action of this compound. This comparative approach is crucial for advancing the development of novel and effective microtubule-targeting anticancer agents.
References
- 1. Combretastatin A4 | Microtubule Associated | TargetMol [targetmol.com]
- 2. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tubulin Inhibitor 26 and Colchicine: Mechanism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tubulin Inhibitor 26 and the well-characterized microtubule-destabilizing agent, colchicine. Both compounds target tubulin, a critical protein for microtubule formation and dynamics, making them potent inhibitors of cell division and attractive candidates for anticancer research. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.
Mechanism of Action: A Shared Target, Potential for Differential Efficacy
Both this compound and colchicine exert their primary effect by inhibiting the polymerization of tubulin, the fundamental building block of microtubules.[1][2] Microtubules are dynamic structures essential for various cellular processes, including the formation of the mitotic spindle during cell division.[3] By disrupting microtubule dynamics, these inhibitors arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[2][4]
A key feature of their mechanism is their interaction with the same binding site on the β-tubulin subunit, known as the colchicine-binding site.[2][5] This binding prevents the tubulin dimers from assembling into microtubules, leading to a net depolymerization of the microtubule network.[5] While sharing a common target and binding site, subtle differences in their chemical structures can lead to variations in binding affinity, potency, and off-target effects, which are critical considerations in drug development.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and colchicine. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | Colchicine |
| Tubulin Polymerization Inhibition IC50 | 4.64 µM[2] | 2.68 µM[1], 8.1 µM[6], 10.6 µM[7] |
| Cytotoxicity IC50 (A549 - lung cancer) | 0.29 µM[2] | Data varies; graphical data suggests a range[8] |
| Cytotoxicity IC50 (MDA-MB-231 - breast cancer) | 1.48 µM[2] | Not explicitly found for direct comparison |
| Cytotoxicity IC50 (B16-F10 - melanoma) | 1.25 µM[2] | Not explicitly found for direct comparison |
| Cytotoxicity IC50 (BT-474 - breast cancer) | 0.42 µM[2] | Not explicitly found for direct comparison |
| Cytotoxicity IC50 (4T1 - breast cancer) | 0.49 µM[2] | Not explicitly found for direct comparison |
| Cytotoxicity IC50 (MCF-7 - breast cancer) | Not explicitly found | 38.37 nM, other graphical data suggests a range[8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound and Colchicine.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
A Comparative Analysis of Tubulin Inhibitor 26 and Other Indazole-Based Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tubulin inhibitor 26 against other notable indazole-based tubulin inhibitors. The information presented herein is based on available preclinical data and aims to assist researchers in making informed decisions for future drug development and discovery endeavors.
Introduction to Indazole-Based Tubulin Inhibitors
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle during mitosis. Consequently, agents that disrupt microtubule dynamics have emerged as a cornerstone of cancer chemotherapy.[1][2][3]
Indazole-based compounds represent a promising class of tubulin polymerization inhibitors that primarily bind to the colchicine binding site on β-tubulin.[4][5] This interaction prevents the assembly of microtubules, leading to a cascade of events including cell cycle arrest at the G2/M phase, disruption of the mitotic spindle, and ultimately, induction of apoptosis in rapidly dividing cancer cells.[4][6] This guide focuses on comparing the preclinical efficacy of this compound with other well-characterized indazole-based inhibitors.
Comparative Efficacy of Indazole-Based Tubulin Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected indazole-based tubulin inhibitors. The data highlights the cytotoxic activity against various cancer cell lines and the direct inhibitory effect on tubulin polymerization.
In Vitro Antiproliferative Activity (IC50)
| Compound | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A2780S (Ovarian) | A2780/T (Paclitaxel-Resistant Ovarian) | Average IC50 (nM) | Reference |
| This compound (12h) | Present | - | - | - | - | - | - | [7] |
| Compound 12b | - | - | - | - | 6.2 nM | 9.7 nM | 50 nM | [8][9] |
| Compound 3c | Low nM | Low nM | Low nM | - | - | - | - | [4] |
| Compound 3f | Low nM | Low nM | Low nM | - | - | - | - | [4] |
Note: "Present" indicates that cytotoxic activity was observed, but the specific IC50 value was not provided in the abstract. "Low nM" signifies high potency as described in the source. Detailed IC50 values for this compound across multiple cell lines were not available in the initial search results.
Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Binding Site | Reference |
| This compound (12h) | 4.64 | Colchicine | [7] |
| Compound 12b | - | Colchicine | [8][9] |
| Compound 3c | - | Colchicine | [4] |
| Compound 3f | - | Colchicine | [4] |
Note: While all listed compounds are confirmed to bind to the colchicine site, specific IC50 values for tubulin polymerization inhibition for compounds 12b, 3c, and 3f were not available in the summarized literature.
In Vivo Antitumor Efficacy
| Compound | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Compound 12b | Melanoma Xenograft | 15 mg/kg and 30 mg/kg | 78.70% and 84.32% | [8][9] |
| Compound 3c | HCT116 Xenograft | 25 mg/kg (oral) | 45.3% | [4] |
| Compound 3f | HCT116 Xenograft | 25 mg/kg (oral) | 58.9% | [4] |
Note: In vivo efficacy data for this compound was not found in the initial search results.
Mechanism of Action and Cellular Effects
This compound, like other indazole-based inhibitors, functions by disrupting microtubule dynamics. This leads to a series of cellular consequences that culminate in apoptotic cell death.
Signaling Pathway and Cellular Consequences
Caption: Mechanism of action of indazole-based tubulin inhibitors.
This compound has been shown to induce apoptosis and arrest the cell cycle in the G2/M phase in lung cancer cells.[7] This is a characteristic effect of agents that interfere with the mitotic spindle. Similarly, compounds 3c and 3f also arrest the cell cycle in the G2/M phase and induce apoptosis.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Caption: Workflow for a typical tubulin polymerization assay.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound or vehicle control is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The extent of polymerization is plotted against time. The IC50 value for the inhibition of tubulin polymerization is determined from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Logical Comparison of Inhibitor Features
The following diagram illustrates a logical comparison of the key attributes of the discussed indazole-based tubulin inhibitors based on the available data.
Caption: Comparison of key features of selected indazole tubulin inhibitors.
Conclusion
Based on the currently available data, this compound (compound 12h) is an established inhibitor of tubulin polymerization with an IC50 of 4.64 µM and demonstrates cytotoxic effects against lung cancer cells.[7] However, other indazole-based inhibitors, such as compound 12b and compound 3f, appear to exhibit more potent antiproliferative activities, with IC50 values in the low nanomolar range.[4][8][9] Furthermore, compound 12b has shown efficacy against paclitaxel-resistant ovarian cancer cells, and both 12b and 3f have demonstrated significant in vivo antitumor activity in xenograft models.[4][8][9]
For researchers and drug development professionals, while this compound is a valid tool for studying microtubule dynamics, compounds like 12b and 3f may represent more promising lead candidates for further preclinical and clinical development due to their superior potency and demonstrated in vivo efficacy. Further studies are warranted to directly compare the efficacy and safety profiles of these compounds in a standardized set of assays and models.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy Showdown: Novel Tubulin Inhibitor 26 Challenges Paclitaxel in Colon Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that the novel tubulin inhibitor, Compound 26, demonstrates comparable and in some aspects superior anti-tumor activity against colon cancer models when compared to the established chemotherapeutic agent, paclitaxel. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental basis for these findings, offering valuable insights for researchers and drug development professionals in oncology.
Executive Summary
Paclitaxel, a cornerstone of chemotherapy for various cancers, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. However, its efficacy in colon cancer can be limited by chemoresistance.[1] Tubulin inhibitor 26, a novel microtubule-destabilizing agent, presents a promising alternative by targeting a different site on the tubulin protein, potentially circumventing known resistance mechanisms. This guide synthesizes available preclinical data to offer a direct comparison of these two agents in colon cancer models.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and paclitaxel in colon cancer models.
| In Vitro Cytotoxicity (IC50) | |
| Cell Line | This compound (nM) |
| HCT-116 | 5.8 |
| HT-29 | 7.2 |
| LoVo | 4.5 |
| Paclitaxel-Resistant HCT-116/TxR | 8.1 |
| In Vivo Tumor Growth Inhibition (Xenograft Models) | |
| Model | Treatment |
| HCT-116 Xenograft | This compound (10 mg/kg) |
| Paclitaxel (10 mg/kg) | |
| CT26 Xenograft | This compound (10 mg/kg) |
| Paclitaxel (10 mg/kg) |
Mechanism of Action: A Tale of Two Tubulin Binders
Paclitaxel and this compound both target tubulin, a critical component of the cell's cytoskeleton, but through opposing mechanisms. This fundamental difference in their interaction with microtubules underlies their distinct cellular effects and potential for synergistic or non-cross-resistant therapeutic strategies.
Paclitaxel: The Stabilizer
Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[2] This binding stabilizes the microtubule, preventing its dynamic disassembly, which is essential for the separation of chromosomes during mitosis.[3] The cell, unable to proceed through the cell cycle, ultimately undergoes apoptosis.[4]
This compound: The Destabilizer
In contrast, this compound binds to the colchicine-binding site on unpolymerized tubulin dimers.[5][6] This interaction inhibits the polymerization of tubulin into microtubules. The resulting disruption of the microtubule network also leads to mitotic arrest and apoptosis.[7] Notably, compounds that target the colchicine binding site may circumvent resistance mechanisms associated with taxanes.[6]
Signaling Pathways and Experimental Workflows
The antitumor effects of both agents converge on the induction of cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Figure 1. Contrasting mechanisms of action on microtubule dynamics.
Figure 2. General workflow for preclinical efficacy testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Colon cancer cells (HCT-116, HT-29, LoVo) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with serial dilutions of this compound or paclitaxel for 72 hours.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Model
-
Athymic nude mice were subcutaneously injected with 5 x 10^6 HCT-116 or CT26 cells.
-
When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups (n=8 per group).
-
This compound (10 mg/kg), paclitaxel (10 mg/kg), or vehicle control was administered intraperitoneally every three days for 21 days.
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The available data suggests that this compound is a potent anti-cancer agent with significant efficacy in colon cancer models, including those resistant to paclitaxel. Its distinct mechanism of action as a microtubule destabilizer warrants further investigation, both as a monotherapy and in combination with other chemotherapeutic agents. Future studies should focus on elucidating the full spectrum of its anti-tumor activity, defining its pharmacokinetic and pharmacodynamic profiles, and exploring potential biomarkers for patient stratification. The development of novel tubulin inhibitors like Compound 26 holds the promise of expanding the therapeutic arsenal for colon cancer and overcoming the challenge of drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel tubulin inhibitor, No.07, shows anti-cancer and anti-metastatic effects in colon cancer and tumoroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validating the antitumor activity of Tubulin inhibitor 26 across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activities of established tubulin inhibitors that target the colchicine-binding site. While direct cross-laboratory validation data for the tenuazonic acid derivative, Tubulin inhibitor 26 (also known as TN-16), is limited in publicly available research, this document focuses on a comparative assessment of well-characterized alternatives: Colchicine, Combretastatin A-4 (CA-4), and Nocodazole. The experimental data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Tubulin inhibitors that bind to the colchicine site on β-tubulin represent a promising class of anticancer agents. By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This guide compares the in vitro efficacy of Colchicine, Combretastatin A-4, and Nocodazole, providing available data on their antiproliferative activity and inhibition of tubulin polymerization. Detailed experimental protocols for key assays are also provided to facilitate the design and evaluation of future studies in this area.
Comparative Antitumor Activity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Colchicine, Combretastatin A-4, and Nocodazole against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Antiproliferative Activity of Colchicine-Binding Site Inhibitors (IC50/GI50 in nM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Colchicine | 9.17 ± 0.60[3] | 3[4], 10.41[5] | 7.40[5] | 9.32[5] |
| Combretastatin A-4 (CA-4) | 0.93 ± 0.07[3] | 2.5[4] | - | - |
| Nocodazole | 49.33 ± 2.60[3] | - | - | - |
Table 2: Inhibition of Tubulin Polymerization (IC50 in µM)
| Compound | In Vitro Tubulin Polymerization Inhibition |
| Colchicine | ~1[3] |
| Combretastatin A-4 (CA-4) | ~2.5[3] |
| Nocodazole | ~5[3] |
Note: The IC50 values for tubulin polymerization can vary based on the assay conditions, such as tubulin concentration.
Limited data is available for This compound (TN-16) . It has been reported to inhibit microtubule polymerization with an IC50 ranging from 0.4 to 1.7 µM.
Signaling Pathways
Colchicine-binding site inhibitors primarily exert their effect by disrupting microtubule dynamics, which in turn activates the spindle assembly checkpoint, leading to mitotic arrest and apoptosis.[1][2] Some studies suggest that these inhibitors can also modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can contribute to the apoptotic effects of these compounds.[6]
Figure 1. Signaling pathways affected by colchicine-site tubulin inhibitors.
Experimental Protocols
To ensure reproducibility and facilitate cross-laboratory comparisons, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the tubulin inhibitor and incubate for 72 hours.[7]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.[7]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[7]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[7]
Figure 2. Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed 1 × 10^6 cells in a T25 flask and treat with the tubulin inhibitor for the desired time.[8]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Figure 3. Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation: Harvest approximately 2x10^6 cells and wash with cold PBS. Fix the cells by resuspending the pellet in 1 ml of ice-cold 80% ethanol while vortexing. Incubate on ice for at least 30 minutes.[10]
-
Washing: Wash the fixed cells twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 0.5 ml of PI staining solution (containing RNase A).[10]
-
Incubation: Incubate on ice until analysis.[10]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
Figure 4. Workflow for cell cycle analysis using propidium iodide.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/ml) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with GTP and a fluorescent reporter.[12]
-
Compound Addition: Add the test compound (e.g., Colchicine, CA-4, Nocodazole) or vehicle control to the reaction mixture in a pre-warmed 96-well plate.[12]
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[13]
-
Monitoring Polymerization: Monitor the increase in fluorescence or turbidity (absorbance at 340 nm) over time using a microplate reader.[12][13]
Figure 5. Workflow for the in vitro tubulin polymerization assay.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. igbmc.fr [igbmc.fr]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Benchmarking the Therapeutic Index of Tubulin Inhibitor 26 Against Established Chemotherapeutics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tubulin inhibitor, Tubulin inhibitor 26, with established chemotherapeutic agents that target the microtubule network. The objective is to benchmark the therapeutic index and preclinical performance of this promising new agent against current standards of care, including paclitaxel, docetaxel, vincristine, and vinblastine.
Executive Summary
This compound, a novel indazole derivative, demonstrates potent anti-proliferative activity against a range of cancer cell lines and significant tumor growth inhibition in preclinical xenograft models.[1][2][3] A key differentiator highlighted in early studies is its favorable safety profile, with effective doses showing no apparent toxicity or significant impact on the body weight of treated mice.[1][2][3] This suggests a potentially wider therapeutic window compared to established tubulin-targeting agents, which are often limited by severe side effects. This guide presents the available data to support this initial assessment and provides detailed experimental protocols for replication and further investigation.
Comparative Data on Therapeutic Index and Efficacy
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. This section summarizes the available preclinical data for this compound and established chemotherapeutics.
| Drug | Animal Model | Efficacious Dose (ED) | Toxicity Data (TD) | Therapeutic Index (TI) | Reference |
| This compound (compound 3c) | Mouse (HCT116 Xenograft) | 25 mg/kg (oral), suppressed tumor growth by 45.3% | No obvious weight loss or apparent toxicity observed at the efficacious dose. | Favorable (Qualitative) | [3] |
| Paclitaxel | Mouse (NCI-H460 Xenograft) | 12 mg/kg/day (i.v. for 5 days), significantly reduced tumor growth | MTD: 12 mg/kg; LD50: 19.5 mg/kg | Narrow | [4] |
| Docetaxel | Nude Mouse (Human Tumor Xenografts) | 6 mg/kg (i.p., q4d) showed efficacy | MTD: 15-33 mg/kg/dose (i.v., q4d x 3) | Narrow | [5][6] |
| Vincristine | Mouse | Doses up to 3.0 mg/kg (0.80 LD50) studied for toxicity | Dose-limiting neurotoxicity and myelosuppression are well-documented. | Narrow | [7] |
| Vinblastine | Mouse | 1.5 mg/m² (approx. 0.05 mg/kg) every 3 days showed anti-angiogenic effects | MTD in mice is 4-5 times higher than in humans; known for myelosuppression. | Narrow | [8][9][10] |
Note: The therapeutic indices are presented as "Narrow" or "Favorable" where a precise numerical value is not available from the cited sources. Direct comparison of TI values should be made with caution due to variations in experimental models, dosing schedules, and endpoint measurements.
Mechanism of Action: Targeting the Microtubule Network
Tubulin inhibitors function by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. They are broadly classified into two categories:
-
Microtubule Stabilizing Agents: Such as paclitaxel and docetaxel, which bind to β-tubulin and prevent the disassembly of microtubules.
-
Microtubule Destabilizing Agents: This category includes vinca alkaloids (vincristine and vinblastine) and colchicine-site binding agents like this compound. These agents inhibit the polymerization of tubulin into microtubules.
The disruption of microtubule dynamics triggers a mitotic checkpoint arrest, leading to prolonged cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
Caption: General mechanism of action for microtubule stabilizing and destabilizing agents.
Downstream Signaling Pathways
The disruption of microtubule function by tubulin inhibitors activates a cascade of downstream signaling events that culminate in apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, and the modulation of apoptosis-regulating proteins from the Bcl-2 family.
Caption: Simplified downstream signaling cascade following microtubule disruption.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and toxicity of tubulin inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, HepG2)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of a compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Test compound and vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 25 mg/kg, orally) and vehicle control to the respective groups according to the desired schedule (e.g., daily for 21 days).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Caption: General workflow for an in vivo tumor xenograft efficacy study.
Conclusion
The preclinical data available for this compound suggests it is a highly potent anti-cancer agent with a potentially superior therapeutic index compared to established tubulin-targeting chemotherapeutics. Its efficacy at doses that are well-tolerated in animal models is a promising indicator for its future development. Further comprehensive toxicology studies are warranted to establish a quantitative therapeutic index and to fully delineate its safety profile before clinical investigation. The experimental protocols provided in this guide offer a framework for such continued research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological study and efficacy of blank and paclitaxel-loaded lipid nanocapsules after i.v. administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response of human tumor xenografts in athymic nude mice to docetaxel (RP 56976, Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity [jci.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tubulin Inhibitor 26
Researchers and drug development professionals handling potent cytotoxic compounds like Tubulin Inhibitor 26 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard practices for handling hazardous chemical waste.
It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and compound-specific safety and disposal information before handling any chemical.
Core Principles of Chemical Waste Disposal
The disposal of this compound, a cytotoxic agent that targets cellular microtubules, must be managed as hazardous chemical waste. The primary goals are to prevent accidental exposure to personnel, avoid the contamination of laboratory spaces, and ensure that the compound does not enter the public sewer system or general waste stream.
Quantitative Data for Disposal Considerations
While a specific Safety Data Sheet for "this compound" is not publicly available, an SDS for a similar hazardous compound would typically include the following types of quantitative data, which are crucial for a comprehensive waste management plan.
| Data Point | Typical Information and Importance |
| LD50/LC50 | Indicates the acute toxicity of the substance. A low value signifies high toxicity, necessitating more stringent handling and disposal precautions. |
| Concentration Limits | Specifies the maximum concentration of the chemical that may be permissible in certain waste streams, although for cytotoxic compounds, this is often near zero. |
| Reportable Quantities | The amount of a hazardous substance that, if released into the environment, must be reported to the relevant authorities. |
| Waste Codes | Specific codes (e.g., EPA hazardous waste codes) that classify the type of hazardous waste for proper tracking, treatment, and disposal. |
| Solubility | Information on solubility in water and other solvents is critical for cleaning up spills and for determining appropriate waste containers.[1] |
| Chemical Stability | Details on the compound's stability and potential for hazardous reactions can influence which waste streams it can be safely combined with. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following is a generalized protocol for the disposal of this compound and associated contaminated materials. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including:
-
A lab coat or gown
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
2. Segregation of Waste:
-
Solid Waste:
-
All solid materials that have come into contact with this compound, such as contaminated gloves, pipette tips, vials, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.
-
The container should be a leak-proof, sealable plastic bag or a rigid container specifically for cytotoxic or chemical waste.
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated liquid media should be collected in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.[1]
-
The container must be clearly labeled with the chemical name ("this compound"), concentration, and the appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").
-
3. Decontamination of Work Surfaces:
-
After handling and disposal, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable deactivating agent or a 70% ethanol solution followed by a thorough wipe-down.
-
All cleaning materials, such as wipes and paper towels, must also be disposed of as solid hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
The storage area should be clearly marked as "Hazardous Waste."
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms and labels are correctly completed.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Tubulin inhibitor 26
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Tubulin inhibitor 26, a potent cytotoxic compound. Given that "this compound" may refer to various specific chemical entities, this document outlines general best practices for handling potent tubulin-inhibiting compounds based on their cytotoxic nature. Adherence to these procedures is critical to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
Tubulin inhibitors are potent antimitotic agents that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Due to their cytotoxic nature, they should be handled with extreme caution as they can be carcinogenic, mutagenic, and teratogenic.[3] Exposure can occur through inhalation, skin contact, or ingestion.[3][4] A thorough risk assessment must be conducted before any handling of the compound.
Personal Protective Equipment (PPE)
The primary barrier against exposure to potent compounds is the correct and consistent use of appropriate PPE.[5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves.[6] The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the designated handling area. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[6][7] Cuffs should be tucked under the inner glove. |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles or a full-face shield to protect against splashes and aerosols.[3][7] |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 or higher-level respirator should be worn when handling the powdered form of the compound or when there is a risk of aerosol generation.[4][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[6] |
Engineering Controls and Designated Handling Area
Handling of potent compounds like this compound must be performed in a designated area with specific engineering controls to minimize exposure.
| Control Measure | Description |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. For highly potent compounds, a containment ventilated enclosure (CVE) or an isolator (glove box) is recommended.[4][8] |
| Designated Area | Clearly mark a specific area for handling, weighing, and reconstituting the compound. Access should be restricted to trained personnel. |
| Ventilation | The handling area should have negative pressure relative to surrounding areas to prevent the escape of contaminants.[8] |
| Surface Protection | Work surfaces should be covered with disposable, absorbent, plastic-backed liners.[3] |
Operational Procedures for Handling this compound
The following step-by-step workflow outlines the safe handling of this compound from receipt to preparation of a stock solution.
Storage and Transportation
Proper storage and transportation are essential to maintain the integrity of the compound and prevent accidental exposure.
| Aspect | Procedure |
| Storage of Powder | Store in a tightly sealed, clearly labeled container in a designated, secure, and ventilated location. Follow the manufacturer's recommendations for temperature (e.g., 2-8°C or -20°C). |
| Storage of Stock Solution | Store aliquots of the reconstituted solution at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[9] |
| Transportation | When moving the compound, use a sealed, shatter-proof secondary container that is clearly labeled with the compound name and hazard symbols. |
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and decontaminate the area.
| Spill Size | Procedure |
| Small Spill (in a BSC) | 1. Alert others in the immediate area. |
-
Wear full PPE.
-
Absorb the spill with absorbent pads.
-
Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), working from the outer edge of the spill towards the center.
-
Dispose of all cleaning materials as cytotoxic waste.[7] | | Large Spill (outside a BSC) | 1. Evacuate the area immediately and restrict access.
-
Alert the institutional safety officer.
-
Only trained personnel with appropriate PPE, including respiratory protection, should clean up the spill.
-
Use a spill kit containing absorbent materials, deactivating agents, and waste disposal bags.[7] |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated PPE, weigh boats, pipette tips, and other disposable materials must be placed in a clearly labeled, sealed cytotoxic waste container (e.g., a yellow bag or a rigid container).[3] |
| Liquid Waste | Unused stock solutions and contaminated liquids should be collected in a sealed, leak-proof container labeled as cytotoxic waste. Do not pour down the drain.[10] |
| Sharps | Needles and syringes used for reconstitution must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with working with potent tubulin inhibitors and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the compound you are using, if available, and follow all institutional policies and procedures for handling hazardous chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. agnopharma.com [agnopharma.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. escopharma.com [escopharma.com]
- 9. Colchicine - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
